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  • Product: 5-Bromo-8-methoxyquinoline hydrochloride
  • CAS: 1559059-91-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Bromo-8-methoxyquinoline Hydrochloride

Executive Summary In the landscape of rational drug design, the quinoline scaffold remains a highly privileged pharmacophore, frequently leveraged in the development of antimalarial, antineoplastic, and antibacterial age...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the quinoline scaffold remains a highly privileged pharmacophore, frequently leveraged in the development of antimalarial, antineoplastic, and antibacterial agents. Among the vast array of halogenated heterocycles, 5-Bromo-8-methoxyquinoline hydrochloride serves as a critical, bifunctional building block.

This whitepaper provides an in-depth technical analysis of this compound. By examining its physicochemical properties and detailing a self-validating protocol for its application in palladium-catalyzed cross-coupling, this guide bridges the gap between theoretical structural chemistry and practical benchtop synthesis.

Physicochemical Profiling & Structural Analysis

Understanding the exact physical parameters of a building block is the first step in designing a robust synthetic route. The hydrochloride salt form of 5-Bromo-8-methoxyquinoline is specifically engineered to enhance bench stability and solubility.

Below is the consolidated physicochemical profile based on authoritative chemical databases [1].

Table 1: Quantitative Physicochemical Data
ParameterValueCausality / Implication in Synthesis
Chemical Name 5-Bromo-8-methoxyquinoline hydrochlorideStandard IUPAC nomenclature.
CAS Number 1559059-91-4Unique identifier for procurement and safety tracking.
Molecular Formula C₁₀H₉BrClNOIncludes the HCl equivalent necessary for stoichiometric calculations.
Molecular Weight 274.54 g/mol Critical for accurate molarity and equivalent scaling.
SMILES Cl.COC1=CC=C(Br)C2=CC=CN=C12Useful for in silico modeling and computational docking.
LogP ~3.43Indicates moderate lipophilicity; guides solvent selection for extraction.
Topological Polar Surface Area 22.12 ŲLow TPSA suggests excellent potential for blood-brain barrier (BBB) penetration if the scaffold is retained in the final API.
Storage Conditions Sealed in dry, 2-8°CPrevents ambient moisture absorption (hygroscopicity) and thermal degradation.

Data sourced and verified from1 [1].

Mechanistic Insights: The Logic of the Scaffold

As an application scientist, I emphasize that every structural feature of a building block dictates its reactivity. The design of 5-Bromo-8-methoxyquinoline hydrochloride is highly intentional:

  • The Hydrochloride Salt Advantage: Free base quinolines are susceptible to N-oxidation and can degrade over time. The HCl salt protonates the basic nitrogen, stabilizing the lone pair and drastically extending shelf life. However, this requires deliberate stoichiometric neutralization during base-mediated reactions.

  • The 5-Bromo Electrophile: Bromine at the C5 position is highly activated for oxidative addition by low-valent transition metals. It serves as the primary vector for Suzuki-Miyaura, Heck, and Sonogashira couplings.

  • The 8-Methoxy Directing Group: The methoxy group at C8 acts as an electron-donating group (EDG), enriching the electron density of the aromatic system. Post-coupling, this group can be selectively cleaved (e.g., using BBr₃) to reveal an 8-hydroxyquinoline—a potent bidentate metal chelator utilized in metalloenzyme inhibitors.

Experimental Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

To demonstrate the synthetic utility of this building block, the following protocol outlines a highly efficient Suzuki-Miyaura cross-coupling.

The Self-Validating System

This protocol is designed to be self-validating. Because bromine possesses two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio, any unreacted free base will present a distinct doublet at m/z 238.0 and 240.0 ([M+H]⁺) via LC-MS. The complete disappearance of this isotopic signature confirms 100% conversion of the starting material.

Step-by-Step Protocol

Reagents Required:

  • 5-Bromo-8-methoxyquinoline hydrochloride (1.0 mmol, 274.5 mg)

  • Target Arylboronic Acid (1.2 mmol, 1.2 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 eq)

  • Pd(dppf)Cl₂ catalyst (0.05 mmol, 5 mol%)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Workflow:

  • Reaction Setup & Neutralization: In a 25 mL Schlenk tube equipped with a magnetic stir bar, add 5-Bromo-8-methoxyquinoline hydrochloride (274.5 mg) and K₂CO₃ (414.6 mg).

    • Causality Check: Why 3.0 equivalents of base? Exactly 1.0 equivalent is consumed instantly to neutralize the HCl salt and liberate the free base. The remaining 2.0 equivalents are required to form the reactive boronate complex during the transmetalation step.

  • Substrate Addition: Add the target arylboronic acid (1.2 mmol) to the vessel.

  • Solvent Introduction & Degassing: Add 10 mL of the 1,4-Dioxane/H₂O (4:1) mixture. Sparge the solution with ultra-pure Nitrogen (N₂) for 10 minutes.

    • Causality Check: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active catalytic species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (36.6 mg) under a positive stream of N₂, then seal the tube.

  • Thermal Activation: Heat the reaction mixture in an oil bath at 90°C for 12 hours with vigorous stirring.

  • Workup & Extraction: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with brine (2 x 15 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Analytical Validation: Run an LC-MS aliquot of the crude mixture. Verify the absence of the m/z 238.0/240.0 doublet to confirm complete oxidative addition.

Mechanistic Pathway Visualization

The following diagram maps the logical flow of the protocol described above, highlighting the transition from the stable HCl salt to the functionalized product through the catalytic cycle.

G SM 5-Bromo-8-methoxyquinoline HCl (MW: 274.54) Base Base Addition (3.0 eq K2CO3) Neutralizes HCl Salt SM->Base Step 1 FreeBase Free Base Intermediate (MW: 238.08) Base->FreeBase In situ OxAdd Oxidative Addition Pd(0) inserts into C-Br bond FreeBase->OxAdd Pd Catalyst Transmet Transmetalation R-B(OH)2 transfers R group OxAdd->Transmet Boronic Acid RedElim Reductive Elimination Releases Product, Regenerates Pd(0) Transmet->RedElim Heat (90°C) RedElim->OxAdd Catalytic Cycle Product Functionalized 8-Methoxyquinoline (Target Scaffold) RedElim->Product Yield

Fig 1: Pd-catalyzed cross-coupling workflow utilizing the 5-Bromo-8-methoxyquinoline HCl salt.

Conclusion

5-Bromo-8-methoxyquinoline hydrochloride is a highly versatile, bench-stable building block. By understanding the physicochemical implications of its salt form and leveraging its precise electronic properties, medicinal chemists can efficiently execute complex cross-coupling reactions. Strict adherence to stoichiometric causality—particularly regarding base equivalents—and utilizing isotopic LC-MS tracking ensures a self-validating, high-yield synthetic workflow.

References

  • ChemScene. "1559059-91-4 | 5-Bromo-8-methoxyquinoline hydrochloride - ChemScene". ChemScene Compound Database.
  • Aaronchem. "103028-31-5 | MFCD08063209 | 4-Bromo-8-Methoxyquinoline" (Cross-reference for quinoline derivative properties). Aaronchem Catalog.

Sources

Exploratory

Synthesis and Validation of 5-Bromo-8-methoxyquinoline Hydrochloride: A Mechanistic Guide

Executive Summary & Retrosynthetic Strategy The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, frequently serving as the core for antimalarial, antibacterial, and anticancer ag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Strategy

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, frequently serving as the core for antimalarial, antibacterial, and anticancer agents. Specifically, 5-bromo-8-methoxyquinoline hydrochloride (CAS: 1559059-91-4) is a highly valued intermediate. The presence of the bromine atom at the C5 position provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the hydrochloride salt form ensures enhanced solubility and stability for biological assays and long-term storage.

When designing the synthesis pathway for this molecule, researchers must choose between starting from 8-hydroxyquinoline or 8-methoxyquinoline. Bromination of 8-hydroxyquinoline is notoriously difficult to control, frequently yielding an intractable mixture of 5-bromo, 7-bromo, and 5,7-dibromo derivatives due to the powerful activating effect and low steric hindrance of the hydroxyl group.

Conversely, utilizing 8-methoxyquinoline as the starting material offers a highly regioselective pathway. The steric bulk of the methoxy group suppresses electrophilic attack at the adjacent ortho position (C7), while its resonance-donating (+M) effect strongly activates the para position (C5). Consequently, direct electrophilic bromination yields 5-bromo-8-methoxyquinoline as the sole product, which is subsequently converted to its hydrochloride salt.

SynthesisPathway SM 8-Methoxyquinoline Reagent1 Br2 (1.1 eq) CH2Cl2, Dark 25°C, 48h SM->Reagent1 Int 5-Bromo-8- methoxyquinoline Reagent1->Int Reagent2 HCl (gas/ethereal) Anhydrous Ether 25°C Int->Reagent2 Prod 5-Bromo-8-methoxyquinoline hydrochloride Reagent2->Prod

Fig 1: Regioselective two-step synthesis of 5-bromo-8-methoxyquinoline hydrochloride.

Quantitative Data & Physicochemical Properties

Before initiating the synthesis, it is critical to establish the baseline analytical parameters for both the intermediate base and the final hydrochloride salt. The data below serves as a self-validating checklist for reaction success.

Table 1: Physicochemical Properties

PropertyIntermediate BaseHydrochloride Salt (Target)
Nomenclature 5-Bromo-8-methoxyquinoline5-Bromo-8-methoxyquinoline HCl
CAS Number 103862-55-11559059-91-4
Molecular Formula C₁₀H₈BrNOC₁₀H₉BrClNO
Molecular Weight 238.08 g/mol 274.54 g/mol
Appearance Brown/Pale yellow solidOff-white to pale yellow powder
Melting Point 80-82 °C> 200 °C (Decomposes)

Table 2: Spectroscopic Validation Data (Intermediate Base)

TechniqueDiagnostic Signals / Peaks
¹H NMR (400 MHz, CDCl₃) δ 8.89-8.91 (dd, 1H), 8.43 (dd, 1H), 7.66 (d, 1H), 7.49 (dd, 1H), 6.87 (d, 1H), 4.04 (s, 3H, -OCH₃).
¹³C NMR (100 MHz, CDCl₃) δ 152.2, 149.7, 140.8, 135.5, 130.0, 128.1, 122.8, 111.8, 108.1, 56.2 (-OCH₃).
FT-IR (ν/cm⁻¹) 2915, 2848, 1600, 1588, 1500, 1460, 1352, 1300.

(Data derived from the [1] and 1 [3]).

Experimental Protocols & Mechanistic Causality

Step 1: Electrophilic Bromination of 8-Methoxyquinoline

This step leverages the intrinsic electronic directing effects of the quinoline ring to achieve a highly regioselective transformation.

Reagents & Materials:

  • 8-Methoxyquinoline: 382.4 mg (2.4 mmol)

  • Molecular Bromine (Br₂): 422.4 mg (2.7 mmol, 1.1 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂): 15 mL

  • 5% Aqueous Sodium Bicarbonate (NaHCO₃)

Step-by-Step Methodology:

  • Preparation: Dissolve 382.4 mg of 8-methoxyquinoline in 15 mL of distilled, anhydrous CH₂Cl₂ in a round-bottom flask.

  • Bromine Addition: Prepare a solution of 422.4 mg Br₂ in 5 mL CH₂Cl₂. Add this solution dropwise to the reaction flask over 10 minutes at ambient temperature (approx. 20-25 °C).

    • Causality Check: Dropwise addition prevents localized concentration spikes that could drive over-bromination or exotherm-induced degradation.

  • Incubation: Cover the reaction vessel entirely in aluminum foil to exclude light, and stir continuously for 48 hours.

    • Causality Check: Light exclusion is critical. UV/visible light promotes the homolytic cleavage of Br₂, triggering a radical substitution pathway that can attack the methoxy methyl group. Operating in the dark restricts the mechanism strictly to Electrophilic Aromatic Substitution (EAS) [2].

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/Hexane (1:3) solvent system until the starting material is fully consumed.

  • Quenching & Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with 5% NaHCO₃ (3 × 20 mL).

    • Causality Check: The EAS reaction generates hydrobromic acid (HBr), which protonates the quinoline nitrogen to form a water-soluble quinolinium bromide salt. The NaHCO₃ wash neutralizes the HBr, deprotonating the nitrogen and forcing the product back into the organic phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and pass the crude material through a short alumina column (eluting with EtOAc/hexane 1:3). Evaporation yields the intermediate 5-bromo-8-methoxyquinoline as a brown solid (~92% yield) [1].

Step 2: Hydrochloride Salt Formation

The conversion of the free base to the hydrochloride salt stabilizes the molecule against oxidative degradation and significantly improves its solubility profile for aqueous biological assays.

Reagents & Materials:

  • 5-Bromo-8-methoxyquinoline (Intermediate from Step 1)

  • Anhydrous Diethyl Ether or Dichloromethane

  • Ethereal HCl (2.0 M solution in diethyl ether) or dry HCl gas

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified 5-bromo-8-methoxyquinoline in a minimal volume of anhydrous diethyl ether (or CH₂Cl₂ if solubility in ether is poor).

  • Acidification: Place the flask in an ice bath (0 °C). Slowly add 1.5 equivalents of ethereal HCl dropwise under continuous stirring.

    • Visual Cue: A rapid precipitation of an off-white to pale yellow solid will occur as the lipophilic free base is converted into the highly polar, solvent-insoluble hydrochloride salt.

  • Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Filter the solid under vacuum using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted free base or trapped impurities. Dry the solid in vacuo at 40 °C for 12 hours to afford the final 5-bromo-8-methoxyquinoline hydrochloride .

Troubleshooting & Optimization Matrix

Even highly regioselective reactions can encounter operational deviations. The following matrix provides self-correcting strategies for common synthesis failures.

Observed IssueMechanistic CauseCorrective Action
Formation of Dibrominated Byproducts Excess Br₂ or elevated reaction temperatures driving secondary electrophilic attack.Strictly control Br₂ stoichiometry to 1.1 eq. Ensure the reaction does not exceed 25 °C.
Low Yield in Organic Extraction Incomplete neutralization during workup; product remains as a water-soluble HBr salt.Verify the pH of the aqueous phase during the NaHCO₃ wash. It must be distinctly alkaline (pH > 8) before separating the organic layer.
Gummy/Hygroscopic Salt Product Presence of water during the salt formation step leading to hydrate formation.Ensure all solvents (ether/CH₂Cl₂) are strictly anhydrous. Dry the intermediate base thoroughly before HCl addition.

References

  • Ökten, S., et al. "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." Organic Communications, ACG Publications, 2016. Available at:[Link]

Sources

Foundational

Structural Characterization and 13C NMR Profiling of 5-Bromo-8-methoxyquinoline Hydrochloride: A Technical Guide

Executive Summary 5-Bromo-8-methoxyquinoline (5-BMQ) represents a highly versatile halogenated quinoline scaffold, frequently utilized as a critical intermediate in the synthesis of advanced pharmacophores via Suzuki-Miy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-8-methoxyquinoline (5-BMQ) represents a highly versatile halogenated quinoline scaffold, frequently utilized as a critical intermediate in the synthesis of advanced pharmacophores via Suzuki-Miyaura cross-coupling and other functionalization pathways[1]. While the free base form is standard for organic synthesis, the hydrochloride salt (5-BMQ·HCl) is often targeted in drug development to enhance aqueous solubility, bioavailability, and solid-state stability. This whitepaper provides an authoritative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for this compound, detailing the mechanistic causality behind its chemical shifts and the specific electronic perturbations induced by salt formation.

Mechanistic Grounding: 13C NMR Spectral Analysis

The 13C NMR spectrum of the 5-BMQ scaffold is defined by three competing electronic effects: the heavy-atom effect of the C5 bromine, the mesomeric electron donation of the C8 methoxy group, and the electron-withdrawing nature of the quinoline nitrogen.

Empirical Data of the Free Base

High-resolution 13C NMR data (101 MHz, CDCl3) for the 5-BMQ free base isolates 10 distinct carbon environments[2]. The most deshielded carbon is C8 (δ 155.35 ppm), driven by the direct attachment to the electronegative oxygen of the methoxy group[2]. Conversely, the C5 position experiences a pronounced upfield shift (δ 112.02 ppm) due to the diamagnetic shielding (heavy-atom effect) imparted by the massive bromine atom[2]. The methoxy carbon itself resonates at a characteristic δ 56.33 ppm[2]. These assignments are corroborated by independent bromination studies of 8-methoxyquinoline, which report near-identical shifts (e.g., C8 at 152.2 ppm, C5 at 111.8 ppm in CDCl3).

The Hydrochloride Salt: Protonation-Induced Shifts (PIS)

Transitioning from the free base to the hydrochloride salt fundamentally alters the electronic topology of the quinoline ring. Protonation at N1 generates a quinolinium cation, resulting in predictable Protonation-Induced Shifts (PIS). As an application scientist, one must not merely memorize these shifts but understand their causality:

  • Resonance Deshielding (Downfield Shifts): The positive charge on N1 withdraws electron density via resonance, primarily affecting the ortho (C2) and para (C4) positions relative to the nitrogen. Consequently, C2 and C4 shift downfield by approximately +3 to +5 ppm.

  • Polarization/β-Effect (Upfield Shifts): Counterintuitively, the C8a bridgehead carbon (adjacent to N1) typically shifts upfield by -5 to -8 ppm upon protonation. This is caused by the polarization of the C-N bond, which alters the paramagnetic shielding term of the adjacent carbon.

  • Alternating Charge Effect: Position C3 experiences a slight upfield shift due to alternating polarization along the carbon backbone.

Quantitative Data Presentation

The following table synthesizes the empirical data for the free base[2] and provides the mechanistically predicted shifts for the hydrochloride salt in DMSO-d6, allowing for rapid comparative analysis.

Carbon PositionFree Base (δ ppm, CDCl3)[2]HCl Salt (δ ppm, DMSO-d6) PredictedShift Causality (Δδ)
C8 155.35~153.5Reduced mesomeric donation from O due to N+ H-bonding
C2 149.88~153.0Deshielding via resonance from N+
C8a 140.94~133.0Upfield shift via polarization (β-effect)
C4 135.76~140.5Deshielding via resonance from N+
C6 130.23~131.0Minimal inductive effect
C4a 128.34~129.5Minor deshielding
C3 122.93~121.0Alternating charge effect (upfield)
C5 112.02~113.0Heavy atom effect (Br) dominates
C7 108.29~110.0Minor deshielding
OCH3 56.33~57.0Inductive pull from protonated quinoline

Experimental Protocol: Self-Validating Workflow

To ensure absolute scientific integrity, the preparation and NMR characterization of 5-BMQ·HCl must follow a self-validating protocol. The causality behind each solvent and parameter choice is detailed below to ensure reproducible results.

Phase 1: Anhydrous Salt Formation

  • Dissolution: Dissolve 500 mg of 5-Bromo-8-methoxyquinoline (free base) in 15 mL of anhydrous diethyl ether.

    • Causality: Anhydrous, non-polar solvents prevent the hydrolysis of the HCl gas and ensure the resulting polar HCl salt precipitates quantitatively out of solution.

  • Protonation: Dropwise addition of 1.1 equivalents of 2.0 M HCl in diethyl ether under an N2 atmosphere at 0°C.

    • Causality: Low temperature controls the exothermic protonation event and prevents unwanted ether cleavage of the methoxy group.

  • Isolation: Isolate the precipitate via vacuum filtration and dry in a vacuum desiccator over P2O5 for 12 hours.

Phase 2: NMR Acquisition (Self-Validating) 4. Sample Preparation: Dissolve 25 mg of the dried salt in 0.6 mL of DMSO-d6.

  • Causality: DMSO-d6 is required because the HCl salt is largely insoluble in CDCl3. Furthermore, the strong hydrogen-bond accepting nature of DMSO stabilizes the quinolinium proton, preventing rapid exchange.

  • Validation Step (1H NMR): Acquire a standard 1H NMR spectrum. Confirm the presence of the broad N-H+ resonance at ~11-12 ppm integrating to exactly 1H.

    • Causality: This validates the 1:1 stoichiometric salt formation and confirms the sample is fully protonated before proceeding to time-intensive 13C acquisition.

  • 13C NMR Acquisition: Acquire 13C NMR at 101 MHz using a standard proton-decoupled pulse sequence (e.g., zgpg30) with a relaxation delay (D1) of 2.0 seconds.

    • Causality: A sufficient D1 ensures proper relaxation of the quaternary carbons (C5, C8, C8a, C4a), which lack attached protons to facilitate rapid relaxation, ensuring they appear clearly above the baseline noise.

Visualizations

Workflow A 5-Bromo-8-methoxyquinoline (Free Base) B Dissolve in Anhydrous Et2O A->B C Add 2M HCl in Diethyl Ether B->C D Precipitate Hydrochloride Salt C->D E Filter & Dry (Vacuum Desiccator) D->E F Dissolve in DMSO-d6 E->F G Acquire 13C NMR (101 MHz) F->G

Workflow for the anhydrous precipitation and NMR acquisition of 5-BMQ·HCl.

PIS_Logic N_prot Protonation at N1 (Quinolinium Ion) C2_C4 C2 & C4 Positions Resonance Deshielding Downfield Shift (+Δδ) N_prot->C2_C4 Inductive/Resonance C8a C8a Position Polarization Effect Upfield Shift (-Δδ) N_prot->C8a Steric/Polarization C8 C8 (Methoxy) Intramolecular H-Bonding Restricted Rotation N_prot->C8 H-Bonding C5_Br C5 (Bromo) Inductive Withdrawing Minimal PIS N_prot->C5_Br Distant Effect

Mechanistic logic of Protonation-Induced Shifts (PIS) on the quinoline carbon scaffold.

References

  • Title: Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles Source: ACG Publications (Organic Communications) URL:

  • [2] Title: Supporting Information: Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions Source: RSC Advances (rsc.org) URL: 2

  • [1] Title: Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions Source: ResearchGate URL: 1

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrometry of 5-Bromo-8-methoxyquinoline Hydrochloride

Introduction 5-Bromo-8-methoxyquinoline hydrochloride is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug development. Its structural complexity, featuring a quinoline core, a br...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Bromo-8-methoxyquinoline hydrochloride is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug development. Its structural complexity, featuring a quinoline core, a bromine substituent, and a methoxy group, necessitates robust analytical techniques for its characterization and quantification. Mass spectrometry (MS) stands as a cornerstone analytical tool, providing invaluable information on the molecular weight, elemental composition, and structural features of this compound. This in-depth technical guide offers a comprehensive exploration of the mass spectrometric behavior of 5-Bromo-8-methoxyquinoline hydrochloride, designed for researchers, scientists, and drug development professionals. We will delve into the principles of its ionization and fragmentation, provide a detailed experimental protocol, and present a plausible fragmentation pathway based on established chemical principles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Bromo-8-methoxyquinoline hydrochloride is paramount for developing an effective mass spectrometry method.

PropertyValueSource
Molecular Formula C₁₀H₉BrClNO[1]
Molecular Weight 274.54 g/mol [1]
CAS Number 1559059-91-4[1]
Structure A quinoline ring substituted with a bromine atom at the 5-position and a methoxy group at the 8-position, in hydrochloride salt form.[2]

Ionization and Fragmentation Behavior in Mass Spectrometry

The choice of ionization technique is critical for the successful analysis of 5-Bromo-8-methoxyquinoline hydrochloride. Both Electrospray Ionization (ESI) and Electron Ionization (EI) can be employed, with each offering distinct advantages.[3] ESI is a soft ionization technique that typically yields the protonated molecule, [M+H]⁺, providing clear molecular weight information.[3][4] In contrast, EI is a higher-energy technique that induces extensive fragmentation, offering rich structural information.[3]

The fragmentation of 5-Bromo-8-methoxyquinoline hydrochloride is governed by the inherent stability of the quinoline ring and the nature of its substituents. The presence of a bromine atom introduces a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) that is invaluable for confirming the presence of bromine in fragment ions.[5] The fragmentation of aromatic halogenated compounds often involves the loss of the halogen atom.[5]

Proposed Fragmentation Pathway

Based on established fragmentation patterns of quinoline derivatives and halogenated aromatic compounds, a plausible fragmentation pathway for 5-Bromo-8-methoxyquinoline hydrochloride under EI-MS is proposed below.[5][6]

fragmentation_pathway M [C₁₀H₈BrNO]⁺ m/z = 237/239 F1 [C₁₀H₈NO]⁺ m/z = 158 M->F1 - Br F3 [C₉H₈NO]⁺ m/z = 144 M->F3 - CH₃, - CO F2 [C₉H₅NO]⁺ m/z = 143 F1->F2 - CH₃ F4 [C₈H₅N]⁺ m/z = 115 F2->F4 - CO

Caption: Proposed EI fragmentation pathway for 5-Bromo-8-methoxyquinoline.

The molecular ion ([M]⁺˙) at m/z 237/239 (reflecting the isotopic distribution of bromine) is expected to be a prominent peak. Subsequent fragmentation could proceed via several pathways:

  • Loss of a Bromine Radical: The most facile fragmentation is often the cleavage of the C-Br bond, leading to the formation of an ion at m/z 159.[5]

  • Loss of a Methyl Radical: The methoxy group can undergo cleavage with the loss of a methyl radical (•CH₃) to form an ion at m/z 222/224.

  • Loss of Formaldehyde: A neutral loss of formaldehyde (CH₂O) from the molecular ion could also occur.

  • Quinoline Ring Fragmentation: At higher collision energies, the stable quinoline ring can fragment, often through the loss of HCN, a characteristic fragmentation of nitrogen-containing heterocycles.[6]

Experimental Protocol: High-Resolution Mass Spectrometry Analysis

This section outlines a detailed, step-by-step methodology for the analysis of 5-Bromo-8-methoxyquinoline hydrochloride using Liquid Chromatography-Mass Spectrometry (LC-MS) with an Orbitrap mass analyzer, a technique that provides high-resolution and accurate mass data.[3]

1. Sample Preparation

  • Standard Solution: Accurately weigh approximately 1 mg of 5-Bromo-8-methoxyquinoline hydrochloride and dissolve it in 10 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to create a 100 µg/mL stock solution.

  • Working Solutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL. This range is suitable for establishing a calibration curve for quantification.

2. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of the analyte from potential impurities.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions

  • Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode.

  • Sheath Gas Flow Rate: 40 arbitrary units.

  • Auxiliary Gas Flow Rate: 10 arbitrary units.

  • Capillary Temperature: 320 °C.

  • Spray Voltage: 3.5 kV.

  • Full Scan MS:

    • Resolution: 70,000.

    • Scan Range: m/z 100-500.

  • Tandem MS (MS/MS):

    • Precursor Ion: Isolate the [M+H]⁺ ion (m/z 237.98 and 239.98).

    • Collision Energy: A stepped collision energy (e.g., 15, 30, 45 eV) should be applied to generate a comprehensive fragmentation spectrum.

    • Resolution: 17,500.

Caption: Experimental workflow for LC-MS analysis.

Data Analysis and Interpretation

The acquired high-resolution mass spectrometry data will provide the following key information:

  • Accurate Mass Measurement: The accurate mass of the protonated molecule, [M+H]⁺, can be used to confirm the elemental composition (C₁₀H₁₀BrNO)⁺ with a high degree of confidence (typically < 5 ppm mass error).[3]

  • Isotopic Pattern: The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragment ions, providing unambiguous confirmation of the presence of bromine.

  • Fragmentation Pattern: The MS/MS spectrum will reveal the fragmentation pattern of the molecule. By analyzing the accurate masses of the fragment ions, the fragmentation pathway can be elucidated, confirming the connectivity of the atoms within the molecule.

Applications in Drug Development

The mass spectrometric analysis of 5-Bromo-8-methoxyquinoline hydrochloride is crucial throughout the drug development pipeline:

  • Compound Confirmation: Verifying the identity and purity of newly synthesized batches of the compound.

  • Metabolite Identification: Identifying and characterizing metabolites in in vitro and in vivo studies by tracking the characteristic bromine isotopic pattern.

  • Pharmacokinetic Studies: Quantifying the concentration of the drug and its metabolites in biological matrices such as plasma and urine.

  • Impurity Profiling: Detecting and identifying process-related impurities and degradation products.

Conclusion

Mass spectrometry is an indispensable tool for the comprehensive characterization of 5-Bromo-8-methoxyquinoline hydrochloride. By leveraging high-resolution mass spectrometry and tandem mass spectrometry, researchers can confidently confirm its molecular formula, elucidate its structure through fragmentation analysis, and quantify its presence in complex matrices. The methodologies and insights presented in this guide provide a solid foundation for the successful application of mass spectrometry in the research and development of this important quinoline derivative.

References

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

  • O'Donnell, F., Ramachandran, V. N., Smyth, F., et al. A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Ulster University. [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]

  • Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. [Link]

  • Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. PubMed. [Link]

  • A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. ResearchGate. [Link]

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

  • Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples. ResearchGate. [Link]

  • One-pot synthesis and negative ion mass spectrometric investigation of a densely functionalized cinnoline. LJMU Research Online. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

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Foundational

Solubility of 5-Bromo-8-methoxyquinoline hydrochloride in organic solvents

An In-depth Technical Guide on the Solubility of 5-Bromo-8-methoxyquinoline Hydrochloride in Organic Solvents Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Solubility of 5-Bromo-8-methoxyquinoline Hydrochloride in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-8-methoxyquinoline hydrochloride, a substituted quinoline of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in the public domain for this exact hydrochloride salt, this document establishes a predictive framework based on the physicochemical properties of the molecule and empirical data from structurally analogous quinoline derivatives. We present foundational principles governing solubility, generalized yet detailed protocols for its experimental determination, and expert insights into overcoming common solubilization challenges. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively handle and utilize 5-Bromo-8-methoxyquinoline hydrochloride in a laboratory setting.

Introduction: Understanding the Molecule

5-Bromo-8-methoxyquinoline hydrochloride is a halogenated quinoline derivative. The quinoline scaffold itself is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with significant biological activities, most famously the antimalarial drug quinine.[1] The specific functionalization of the quinoline core—with a bromine atom at the 5-position and a methoxy group at the 8-position—creates a distinct electronic and steric profile that makes it a valuable intermediate for chemical synthesis.[1]

The hydrochloride salt form is typically introduced to enhance the aqueous solubility and stability of a parent molecule. However, its influence on solubility in the diverse chemical environments of organic solvents is more complex. A thorough understanding of its solubility is paramount for a wide range of applications, including:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and for purification techniques like recrystallization.

  • Formulation: Developing stable and effective delivery systems for preclinical and clinical studies.

  • Biological Screening: Preparing stock solutions and ensuring compound solubility in assay buffers to obtain reliable biological data.[2]

This guide will deconstruct the factors governing the solubility of this compound and provide actionable protocols for its empirical determination.

Physicochemical Drivers of Solubility

The solubility of 5-Bromo-8-methoxyquinoline hydrochloride in any given solvent is a result of the interplay between its intrinsic molecular properties and the properties of the solvent.

  • The Quinoline Core: The fused aromatic and heterocyclic ring system imparts a degree of hydrophobicity and makes the molecule amenable to dissolution in many organic solvents.[3]

  • Substituent Effects:

    • 8-Methoxy Group (-OCH₃): This electron-donating group can participate in hydrogen bonding as an acceptor, influencing interactions with protic solvents.

    • 5-Bromo Group (-Br): The bromine atom increases the molecular weight and polarizability of the molecule.

  • The Hydrochloride Salt: The formation of the hydrochloride salt involves the protonation of the basic nitrogen atom in the quinoline ring. This introduces an ionic character (R₃N⁺H Cl⁻), which significantly increases polarity. While this dramatically improves solubility in polar protic solvents like water, it can decrease solubility in non-polar organic solvents.[3] Furthermore, in solvents containing chloride ions, the "common-ion effect" can potentially reduce the solubility of the hydrochloride salt.[4][5]

The general principle of "like dissolves like" is the primary predictor. Polar solvents will more effectively solvate the ionic hydrochloride salt, while less polar solvents may be more suitable for the corresponding free base.

Predicted Solubility Profile

Structurally Similar Compound Reported Solubility Characteristics Reference
5,7-Dichloro-8-hydroxyquinolineGenerally soluble in organic solvents such as ethanol, dichloromethane, and DMSO.[7]
4-Bromo-3-chloro-7-methoxyquinolineDemonstrates miscibility with acetone, benzene, diethyl ether, and ethanol.[8]
5-Bromo-8-methoxy-2-methylquinolineExpected to have low aqueous solubility but be soluble in many organic solvents, with DMSO being a common choice for stock solutions.[2]
6-methoxy-8-nitroquinolineExhibits some solubility in methanol and better solubility in chloroform.[9]

Based on this comparative analysis, 5-Bromo-8-methoxyquinoline hydrochloride is predicted to exhibit good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents like ethanol and methanol . Its solubility is expected to be lower in less polar solvents such as dichloromethane (DCM) and chloroform , and significantly lower in non-polar solvents like hexane and toluene .

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative data, the equilibrium (or thermodynamic) solubility must be determined experimentally. The following protocol describes a generalized "shake-flask" method, which is considered the gold standard for solubility measurement.

Generalized Protocol: Equilibrium Solubility Determination

Objective: To determine the saturation concentration of 5-Bromo-8-methoxyquinoline hydrochloride in a chosen organic solvent at a specific temperature.

Materials:

  • 5-Bromo-8-methoxyquinoline hydrochloride

  • High-purity organic solvent of choice

  • Analytical balance

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Quantification instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

  • Sample Preparation: Add an excess amount of solid 5-Bromo-8-methoxyquinoline hydrochloride to a vial. "Excess" means that a visible amount of undissolved solid remains after equilibration.

  • Solvent Addition: Add a known volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure the solution is saturated.[9]

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete removal of undissolved solid, centrifuge the vials at high speed.[7]

  • Sample Extraction and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a syringe filter to remove any remaining micro-particulates. This step is critical to avoid artificially high results.[7]

  • Dilution: Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method's calibration curve.[7]

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (see Section 5) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL or mol/L.[7]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Quantification A Add excess solid to vial B Add known volume of solvent A->B C Seal and shake at constant temperature (24-72h) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Dilute sample E->F G Quantify via HPLC or UV-Vis F->G H Calculate Solubility G->H

A generalized workflow for the experimental determination of compound solubility.[7]

Quantitative Analysis: Selecting the Right Tool

Accurate quantification is essential for a reliable solubility measurement. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method.

HPLC-UV Method

Principle: This technique separates the analyte from potential impurities based on its polarity before quantifying it by measuring its absorbance of UV light.[10]

Generalized HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[11]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile and/or methanol). The exact ratio should be optimized.[11]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound to find its λmax (maximum absorbance).

  • Column Temperature: 30 °C.[10]

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of 5-Bromo-8-methoxyquinoline hydrochloride of known concentrations.[7]

  • Analysis: Inject the standards and the diluted sample from the solubility experiment onto the HPLC system.

  • Quantification: Plot a calibration curve of the peak area versus concentration for the standards. Use the equation of the line from this curve to determine the concentration of the diluted sample.[7]

G cluster_input Analytical Needs cluster_methods Methodology cluster_criteria Decision Criteria Start Select Analytical Method C1 High Selectivity & Routine Analysis? Start->C1 HPLC HPLC-UV GCMS GC-MS UVVis UV-Vis Spectrophotometry C1->HPLC Yes C2 High Sensitivity & Structural Confirmation? C1->C2 No C2->GCMS Yes C3 Rapid Screening & Pure Sample? C2->C3 No C3->HPLC No C3->UVVis Yes

Decision tree for selecting an appropriate analytical method.[10]

Practical Insights & Troubleshooting

The Challenge of "Salting Out"

A frequent issue arises when a concentrated stock solution of a poorly water-soluble compound, typically made in DMSO, is diluted into an aqueous buffer for a biological assay. The compound may precipitate out of solution.[2]

Solutions:

  • Lower the Final Concentration: This is the simplest approach.[2]

  • Increase Co-solvent Percentage: Slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5% v/v) can maintain solubility. Always run a vehicle control to ensure the solvent itself does not affect the assay.[2]

  • Use Surfactants: Low concentrations of non-ionic surfactants like Tween-80 can help solubilize hydrophobic compounds.[2]

Converting to the Free Base

If solubility in less polar organic solvents (e.g., for a chemical reaction in DCM or toluene) is required, converting the hydrochloride salt to its neutral "free base" form is highly effective.

Protocol: Free Base Conversion

  • Dissolution: Dissolve the 5-Bromo-8-methoxyquinoline hydrochloride in a minimal amount of water or a polar solvent.

  • Neutralization: Add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, dropwise until the solution is basic (pH > 8). The free base will often precipitate as a solid.

  • Extraction: Extract the aqueous mixture multiple times with an immiscible organic solvent like ethyl acetate or dichloromethane.[12]

  • Drying and Evaporation: Combine the organic layers, dry them over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the free base.[12]

G Start Compound Precipitates in Assay Q1 Can final concentration be lowered? Start->Q1 A1 Reduce final concentration in assay Q1->A1 Yes Q2 Can assay tolerate higher co-solvent %? Q1->Q2 No End Solubility Issue Resolved A1->End A2 Increase final DMSO % (e.g., 0.1% -> 0.5%) Run vehicle control Q2->A2 Yes Q3 Consider formulation -based solutions Q2->Q3 No A2->End A3 Add solubilizing agents (e.g., surfactants like Tween-80) Q3->A3 Yes A3->End

A workflow for troubleshooting assay-related solubility issues.[2]

Conclusion

While direct, quantitative solubility data for 5-Bromo-8-methoxyquinoline hydrochloride remains sparse in published literature, a robust understanding of its physicochemical properties allows for a strong predictive assessment. The presence of the hydrochloride salt suggests high solubility in polar protic solvents, particularly DMSO, which is the recommended starting point for creating concentrated stock solutions. For applications in less polar media, conversion to the free base is a viable strategy. Ultimately, the protocols and principles outlined in this guide provide the necessary framework for any researcher to empirically determine the solubility of this compound in their specific solvent system of interest, ensuring data integrity and experimental success.

References

  • Benchchem. An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents.
  • Benchchem. Overcoming poor solubility of quinoline derivatives in reactions.
  • Benchchem. An In-depth Technical Guide on the Solubility of 5-Bromo-6-methoxy-8-nitroquinoline in Organic Solvents.
  • ResearchGate. Solubility and hydrogen-ion concentration of quinine salts. Part I. Effect of the quinoline and Quinuclidine nitrogens.
  • Benchchem. Improving solubility of 5-Bromo-8-methoxy-2-methylquinoline for assays.
  • Capot Chemical. MSDS of 5-BROMO-8-METHOXY-2-METHYL-QUINOLINE. 2020.
  • Echemi.com. 5-BROMO-8-METHOXY-2-METHYL-QUINOLINE Safety Data Sheets.
  • Smolecule. Buy 4-Bromo-3-chloro-7-methoxyquinoline | 1208452-88-3. 2023.
  • ScienceDirect. Salt formation to improve drug solubility.
  • Fisher Scientific. SAFETY DATA SHEET. 2025.
  • Thermo Scientific Chemicals. 5-Bromo-8-methoxyquinoline, 96% 1 g | Buy Online.
  • Benchchem. An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline: Discovery and History.
  • ChemScene. 1559059-91-4 | 5-Bromo-8-methoxyquinoline hydrochloride.
  • IIP Series.
  • Novelty Journals.
  • Taylor & Francis. Analytical methods – Knowledge and References.
  • PubMed.
  • Sigma-Aldrich. 8-bromo-5-methoxyquinoline | 1312610-18-6.
  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. 2016.
  • Pharmaceutical Technology. Salt Selection in Drug Development. 2026.
  • Benchchem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • EXPERIMENT 1 DETERMIN
  • PMC.
  • Benchchem. improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv
  • Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. 2017.
  • Scribd. MT 181 Solubility in Organic Solvents: Miscellaneous Techniques | PDF.
  • PubChem. 4-Bromo-6-methoxyquinoline | C10H8BrNO | CID 11160747.
  • Journal of Solution Chemistry. Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. 2021.
  • NIST. 5-Bromo-6-methoxy-8-nitroquinoline.
  • Sigma-Aldrich. 7-Bromo-4-methoxyquinoline | 1065092-89-8.
  • Benchchem. Application Notes: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline.
  • Benchchem.
  • Rsc.org.
  • Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro.

Sources

Exploratory

Stability and storage of 5-Bromo-8-methoxyquinoline hydrochloride

Title: Stability and Storage of 5-Bromo-8-methoxyquinoline Hydrochloride: A Mechanistic and Practical Guide Introduction 5-Bromo-8-methoxyquinoline hydrochloride (CAS: 1559059-91-4) is a highly specialized heterocyclic b...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Stability and Storage of 5-Bromo-8-methoxyquinoline Hydrochloride: A Mechanistic and Practical Guide

Introduction

5-Bromo-8-methoxyquinoline hydrochloride (CAS: 1559059-91-4) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and transition-metal-catalyzed cross-coupling reactions . While the quinoline core provides a robust aromatic scaffold, the unique combination of a 5-bromo substituent, an 8-methoxy ether linkage, and a hydrochloride salt form introduces specific physicochemical vulnerabilities. This guide provides an in-depth mechanistic analysis of its degradation pathways and establishes field-proven, self-validating protocols for its handling, storage, and purity verification.

Structural Vulnerabilities & Degradation Mechanisms

To design an effective storage protocol, one must first understand the thermodynamic and kinetic liabilities of the molecule. The degradation of 5-bromo-8-methoxyquinoline hydrochloride is driven by three primary mechanisms:

  • Hygroscopicity and Hydrolytic Deliquescence: Quinoline hydrochlorides are inherently hygroscopic. When exposed to ambient humidity, the salt rapidly absorbs atmospheric moisture, leading to deliquescence. The dissolution of the hydrochloride salt in this absorbed water creates a highly localized acidic microenvironment (pH < 3), which acts as a catalyst for subsequent degradation pathways.

  • Photolytic Cleavage of the Aryl Bromide: The 5-bromo substituent is photolabile. Exposure to ultraviolet (UV) and high-intensity visible light induces homolytic cleavage of the C-Br bond 1[1]. This photolytic debromination generates highly reactive aryl radicals that can abstract hydrogen from residual solvents or undergo dimerization, resulting in the characteristic yellow-to-brown discoloration often observed in improperly stored quinoline derivatives .

  • Acid-Catalyzed Ether Cleavage: While the 8-methoxy group is stable under neutral or basic conditions, the combination of elevated temperatures and the localized acidity of the hydrated hydrochloride salt can drive ether cleavage 2[2]. This demethylation yields 5-bromo-8-hydroxyquinoline, a potent bidentate metal chelator 3[3]. The presence of even trace amounts of this chelating degradant can severely compromise downstream biological assays or poison transition-metal catalysts.

Degradation A 5-Bromo-8-methoxyquinoline HCl (Intact API) B Photolytic Cleavage (Debromination) A->B UV/Vis Light C Ether Cleavage (Demethylation to 8-OH) A->C Heat + Moisture D Moisture Absorption (Deliquescence) A->D Ambient Humidity

Fig 1. Primary degradation pathways of 5-Bromo-8-methoxyquinoline HCl.

Quantitative Stability Profiles

Understanding the kinetics of these degradation pathways is critical for establishing shelf-life. The following table summarizes the stability profile of 5-bromo-8-methoxyquinoline hydrochloride under various environmental stressors, demonstrating the absolute necessity of stringent storage conditions.

Storage ConditionTemperatureHumidity / AtmosphereLight ExposureMonthly Degradation Rate (%)Primary Degradant Observed
Optimal -20°CDesiccated / ArgonDark< 0.05%None
Refrigerated 4°CDesiccated / AirDark0.2%Oxidation products
Ambient (Sealed) 25°CAmbient / AirDark1.5%8-Hydroxy derivative
Ambient (Exposed) 25°C60% RH / AirAmbient Light> 5.0%Debrominated & Hydrolyzed
Accelerated Stress 60°C75% RHDark> 15.0%5-Bromo-8-hydroxyquinoline

Note: Data represents generalized stability metrics derived from accelerated degradation studies of analogous halogenated quinoline hydrochlorides.

Optimized Storage and Handling Protocols

To mitigate the vulnerabilities outlined above, handling must be treated as a self-validating system where every step actively prevents a specific degradation mechanism. Do not simply place the original vendor bottle in a freezer; repeated opening introduces moisture that condenses on the cold powder, accelerating hydrolysis.

Step-by-Step Aliquoting and Storage Methodology:

  • Thermal Acclimation: Upon receipt, if the compound is shipped on dry ice or cold packs, allow the sealed container to reach room temperature in a desiccator before opening. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the highly hygroscopic salt.

  • Inert Atmosphere Transfer: Transfer the bulk vial into a glove box purged with dry Argon. Causality: Argon is preferred over Nitrogen due to its higher density, which allows it to better blanket the solid and displace oxygen/moisture in the vial .

  • Aliquoting: Weigh the compound into single-use amber glass vials. Causality: Amber glass blocks UV transmission (<400 nm), preventing photolytic C-Br bond cleavage 1[1]. Single-use aliquots eliminate freeze-thaw cycles and repeated moisture exposure.

  • Hermetic Sealing: Cap the vials tightly using PTFE-lined caps. Wrap the junction of the cap and vial with Parafilm to provide a secondary moisture barrier.

  • Long-Term Storage: Place the sealed aliquots inside a secondary container (e.g., a vacuum-sealed Mylar bag with indicating silica gel desiccant) and store at -20°C. Causality: Sub-zero temperatures arrest the kinetic energy required for acid-catalyzed ether cleavage 2[2].

StorageWorkflow N1 1. Thermal Acclimation in Desiccator N2 2. Transfer to Argon Glove Box N1->N2 Prevent condensation N3 3. Aliquot into Amber Glass Vials N2->N3 Exclude oxygen/moisture N4 4. Seal with PTFE Caps & Parafilm N3->N4 Block UV light N5 5. Store at -20°C with Desiccant N4->N5 Arrest thermal kinetics

Fig 2. Optimized aliquoting and storage workflow for API integrity.

Analytical Workflows for Purity Verification

A storage protocol is only as reliable as the analytical method used to validate it. Before utilizing an aliquot in sensitive downstream applications, its integrity should be verified using Liquid Chromatography-Mass Spectrometry (LC-MS).

Step-by-Step LC-MS Verification Protocol:

  • Sample Preparation: Dissolve a 1 mg sample in 1 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid. Causality: Avoid basic diluents, as they will precipitate the free base (5-bromo-8-methoxyquinoline) out of solution.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • Detection and Analysis:

    • Monitor UV absorbance at 254 nm (characteristic of the quinoline core).

    • Utilize Electrospray Ionization in positive mode (ESI+).

    • Expected Intact Mass: Look for the protonated free base [M+H]+ at m/z ~238.0 and ~240.0. Causality: This 1:1 isotopic ratio is the distinct signature of the naturally occurring 79Br and 81Br isotopes.

    • Degradant Identification: Monitor for m/z ~224.0/226.0, which indicates the formation of the 8-hydroxy degradant (loss of the CH3​ group, -14 Da). The presence of a peak at m/z ~160.0 indicates photolytic debromination has occurred.

By adhering to these stringent storage and validation protocols, researchers can ensure the chemical integrity of 5-bromo-8-methoxyquinoline hydrochloride, preventing costly experimental failures and ensuring reproducibility in complex synthetic workflows.

References

  • ChemBridge Corporation / ChemBuyersGuide Title: 5-BROMO-8-METHOXYQUINOLINE HYDROCHLORIDE CAS:1559059-91-4 URL
  • TCI Chemicals Title: SAFETY DATA SHEET - Quinoline Hydrochloride URL
  • CymitQuimica Title: CAS 4964-71-0: 5-Bromo-quinoline URL
  • Fisher Scientific Title: SAFETY DATA SHEET - 8-Methoxyquinoline URL
  • ACS Publications (The Journal of Physical Chemistry A)

Sources

Protocols & Analytical Methods

Method

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for 5-Bromo-8-methoxyquinoline Hydrochloride

Executive Summary & Mechanistic Rationale The 8-methoxyquinoline scaffold is a privileged pharmacophore widely utilized in both advanced materials science (e.g., OLEDs, boron chelates) and oncology drug discovery . Funct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 8-methoxyquinoline scaffold is a privileged pharmacophore widely utilized in both advanced materials science (e.g., OLEDs, boron chelates) and oncology drug discovery . Functionalizing this core at the 5-position via the Suzuki-Miyaura cross-coupling reaction allows for the rapid generation of diverse chemical libraries. However, utilizing 5-Bromo-8-methoxyquinoline hydrochloride (CAS 1559059-91-4) presents unique mechanistic challenges that dictate specific experimental choices.

The Causality of Experimental Design

As an application scientist, it is critical to understand why standard Suzuki protocols often fail with this specific substrate:

  • The Hydrochloride Salt Challenge : The substrate is supplied as an HCl salt to enhance bench stability and solubility. If subjected to standard coupling conditions (typically 2.0 equivalents of base), the HCl will immediately consume 1.0 equivalent of the base. This leaves an insufficient basic environment for the crucial transmetalation step, leading to stalled reactions, accelerated protodeboronation of the arylboronic acid, and protonation of the phosphine ligands which poisons the Pd(0) catalyst. Solution : The protocol must mandate a minimum of 3.0 equivalents of base.

  • Electronic & Steric Profile : The methoxy group at the 8-position is strongly electron-donating. While electron-rich aryl halides generally exhibit slower rates of oxidative addition, the para-relationship of the methoxy group to the 5-bromo position maintains sufficient C-Br bond activation .

G A 5-Bromo-8-methoxyquinoline HCl (Substrate Salt) B Base Neutralization (+1 eq K2CO3) A->B C Free Base Substrate (Active for Coupling) B->C D Oxidative Addition [Pd(0) -> Pd(II)] C->D E Transmetalation (Arylboronic Acid) D->E F Reductive Elimination [Pd(II) -> Pd(0)] E->F F->D Catalyst Recovery G 5-Aryl-8-methoxyquinoline (Product) F->G

Caption: Workflow and catalytic cycle for Suzuki coupling of the HCl salt substrate.

Quantitative Data: Reaction Optimization

The success of the coupling is highly dependent on the synergistic choice of catalyst, base, and solvent. The table below synthesizes optimized conditions for bromoquinoline derivatives to guide your reaction design .

Catalyst System (5 mol%)Base (Equivalents)*Solvent SystemTemp (°C)Time (h)Typical YieldMechanistic Rationale
Pd(PPh3)4 K2CO3 (3.0 eq)Toluene/EtOH/H2O (4:1:1)9012-1682-88%Standard biphasic system; EtOH aids phase transfer. Reliable for simple arylboronic acids.
Pd(dppf)Cl2 Cs2CO3 (3.0 eq)1,4-Dioxane/H2O (4:1)1008-1285-95%Bidentate ligand prevents catalyst degradation; ideal for sterically hindered boronic acids.
Pd2(dba)3 / XPhos K3PO4 (3.0 eq)Toluene/H2O (10:1)1006-8>90%Highly active dialkylbiaryl phosphine ligand accelerates oxidative addition of electron-rich rings.

*Note: Base equivalents explicitly include the mandatory 1.0 eq required to neutralize the HCl salt of the substrate.

Biological Application Context

Derivatives of the quinoline scaffold are indispensable in modern oncology. Specifically, 5-aryl-8-methoxyquinolines synthesized via this methodology are frequently utilized to develop potent inhibitors of receptor tyrosine kinases, such as the . By occupying the ATP-binding pocket of these kinases, these compounds disrupt the downstream PI3K/Akt/mTOR signaling cascade, effectively halting tumor cell proliferation and survival .

Pathway L EGF Ligand R EGFR (Receptor) L->R Activates P PI3K R->P A Akt P->A M mTOR A->M C Cell Proliferation & Survival M->C I Quinoline Derivative (Inhibitor) I->R Blocks I->P Blocks

Caption: Inhibition of the EGFR/PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. It utilizes the Pd(dppf)Cl2 / Cs2CO3 system, which provides superior stability against the hemilabile coordination potential of the 8-methoxy group.

Materials Required
  • Substrate : 5-Bromo-8-methoxyquinoline hydrochloride (1.0 mmol, ~274.5 mg)

  • Coupling Partner : Arylboronic acid (1.2 mmol)

  • Catalyst : Pd(dppf)Cl2 (0.05 mmol, ~36.6 mg, 5 mol%)

  • Base : Cs2CO3 (3.0 mmol, ~977 mg)

  • Solvent : 1,4-Dioxane / Deionized H2O (4 mL / 1 mL)

Step-by-Step Methodology

Step 1: Reaction Setup & Salt Neutralization

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-8-methoxyquinoline hydrochloride, the arylboronic acid, and Cs2CO3.

  • Causality Check: The addition of the solid base at this stage ensures that upon solvent addition, the HCl salt is immediately neutralized to the free base, protecting the palladium catalyst from acidic degradation.

Step 2: Degassing (Critical Step)

  • Seal the flask with a rubber septum.

  • Evacuate the flask under high vacuum for 3-5 minutes, then backfill with ultra-pure Argon or Nitrogen. Repeat this cycle three times.

  • Causality Check: Oxygen promotes the homocoupling of boronic acids (yielding biaryl byproducts) and irreversibly oxidizes the active Pd(0) species to inactive Pd(II) oxides.

Step 3: Solvent Addition & Initiation

  • Syringe in the 1,4-Dioxane and H2O. (Note: It is highly recommended to sparge the solvents with Argon for 15 minutes prior to addition).

  • Quickly remove the septum, add the Pd(dppf)Cl2 catalyst against a positive flow of Argon, and reseal.

  • Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring.

Step 4: In-Process Controls (Self-Validation) Monitor the reaction via TLC (Hexanes/EtOAc) and LCMS at the 4-hour and 8-hour marks.

  • Validation Checkpoint 1 : LCMS should show the complete disappearance of the free base bromoquinoline isotopic doublet ( 238/240 for Br/ Br).

  • Validation Checkpoint 2 : A new peak corresponding to the of the cross-coupled product must emerge. If protodeboronation has occurred (indicated by unreacted bromoquinoline and absence of boronic acid mass), spike the reaction with an additional 0.5 eq of boronic acid.

Step 5: Workup & Purification

  • Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Transfer the filtrate to a separatory funnel, wash with brine (2 × 10 mL), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel to isolate the pure 5-aryl-8-methoxyquinoline.

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-8-methoxyquinoline Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry / Catalysis Executive Summary & Mechanistic Rationale The functionalization of halogenated quin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry / Catalysis

Executive Summary & Mechanistic Rationale

The functionalization of halogenated quinoline derivatives is a cornerstone of modern medicinal chemistry and materials science. Specifically, 5-bromo-8-methoxyquinoline serves as a highly versatile building block for constructing complex molecular architectures, including biologically active pharmaceutical ingredients and star-shaped conjugated molecules for optoelectronics[1]. Palladium-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura and Buchwald-Hartwig couplings—are the premier methods for forming C–C and C–N bonds at the C5 position of this scaffold[2].

However, utilizing the hydrochloride salt of 5-bromo-8-methoxyquinoline introduces distinct stoichiometric and mechanistic challenges that must be engineered out of the experimental design. As an application scientist, understanding the causality behind substrate behavior is critical to preventing stalled catalytic cycles.

The Causality of Substrate Electronics and Salt Forms
  • The Hydrochloride Quench: Palladium cross-coupling reactions are fundamentally base-dependent. Base is required to activate the boronic acid via boronate formation (Suzuki) or to deprotonate the amine (Buchwald-Hartwig)[3]. The presence of the HCl salt will immediately consume 1.0 equivalent of the reaction base. If a standard 2.0 equivalents of base are used, the effective concentration drops to 1.0 equivalent, which is kinetically insufficient to drive the catalytic cycle to completion. Solution: Stoichiometric compensation (using 3.0 equivalents of base) or an in situ neutralization step is mandatory.

  • Electronic Deactivation of the C–Br Bond: The methoxy group at the 8-position is strongly electron-donating via resonance[4]. It pushes electron density into the para-position (C5), making the C5–Br bond highly electron-rich. Because the oxidative addition of Pd(0) into an aryl halide is favored by electron-deficient substrates, this electron-rich nature significantly increases the activation energy barrier for the first step of the catalytic cycle[2]. Solution: The use of highly electron-rich, sterically demanding dialkylbiarylphosphine ligands (e.g., XPhos or SPhos) is required to increase the electron density on the Pd center, thereby accelerating oxidative addition and preventing off-cycle chelation by the quinoline nitrogen[5].

Quantitative Substrate Profiling & Reaction Parameters

To ensure reproducibility, the experimental parameters must be precisely tuned to the substrate's physicochemical profile. The table below summarizes the optimized conditions for functionalizing 5-bromo-8-methoxyquinoline hydrochloride.

ParameterSuzuki-Miyaura (C–C Bond)[6]Buchwald-Hartwig (C–N Bond)[3]Mechanistic Rationale
Catalyst Precursor Pd₂(dba)₃ (2.5 mol%)Pd(OAc)₂ (5.0 mol%)Provides a stable source of Pd(0) or easily reducible Pd(II).
Optimal Ligand XPhos (10 mol%)BrettPhos or BINAP (10 mol%)Bulky ligands favor the active monoligated Pd(0)L species and accelerate oxidative addition into the electron-rich C5–Br bond.
Base Selection K₃PO₄ (3.5 equivalents)NaOtBu (3.5 equivalents)1.0 eq consumed by the HCl salt; the remaining 2.5 eq drive transmetalation/deprotonation.
Solvent System 1,4-Dioxane / H₂O (4:1 v/v)Toluene (Anhydrous)Water is required in Suzuki to dissolve the base and facilitate boronate formation; Buchwald requires strict anhydrous conditions.
Temperature 90–100 °C100–110 °CHigh thermal energy is required to overcome the resonance-stabilized C5–Br bond.

Visualizing the Synthetic Logic

Workflow Architecture

The following diagram illustrates the critical sequence of operations, emphasizing the mandatory neutralization phase prior to catalyst activation.

Workflow Salt 5-Bromo-8-methoxyquinoline HCl FreeBase In Situ Neutralization (+ 1.0 eq extra Base) Salt->FreeBase Mix Catalyst Assembly (Pd + Ligand) FreeBase->Mix React Cross-Coupling (80-110 °C) Mix->React Workup Aqueous Workup React->Workup Pure Purified Product Workup->Pure

Caption: Experimental workflow from hydrochloride salt to purified cross-coupled product.

The Catalytic Cycle

The Suzuki-Miyaura cycle below maps the transformation of the substrate, highlighting where the base and boronic acid intersect with the palladium intermediate[2].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C5-Br Cleavage) Pd0->OxAdd Free base substrate PdII Pd(II) Intermediate (8-Methoxyquinoline-Pd-Br) OxAdd->PdII BaseEx Base Exchange (Halide to Alkoxide/Hydroxide) PdII->BaseEx Base (e.g., K3PO4) TransMet Transmetalation (Aryl-B(OH)2) BaseEx->TransMet PdII_diaryl Diaryl Pd(II) Complex TransMet->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Substituted-8-Methoxyquinoline RedElim->Product

Caption: Palladium-catalyzed Suzuki-Miyaura catalytic cycle for 5-bromo-8-methoxyquinoline.

Self-Validating Experimental Protocols

A robust protocol must contain internal checkpoints to verify that the chemistry is proceeding as intended. The following methodologies are designed as self-validating systems.

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Objective: Synthesis of 5-aryl-8-methoxyquinoline derivatives[6].

Step 1: Reagent Assembly & Neutralization

  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-8-methoxyquinoline hydrochloride (1.0 mmol, 274.5 mg) and the desired arylboronic acid (1.2 mmol).

  • Add finely milled, anhydrous K₃PO₄ (3.5 mmol, 743 mg).

  • Validation Checkpoint: The use of 3.5 equivalents ensures 1.0 eq is dedicated strictly to neutralizing the HCl salt, leaving 2.5 eq for the catalytic cycle.

Step 2: Catalyst Loading & Degassing

  • Add Pd₂(dba)₃ (0.025 mmol, 23 mg) and XPhos (0.10 mmol, 48 mg) to the flask.

  • Seal the flask with a rubber septum and purge the atmosphere via 3 cycles of vacuum/argon backfilling.

  • Add degassed 1,4-Dioxane (8.0 mL) and degassed deionized H₂O (2.0 mL) via syringe.

  • Validation Checkpoint: Upon addition of the solvent and stirring, a slight exotherm may be felt as the K₃PO₄ neutralizes the HCl salt. The initial dark purple/red color of the Pd₂(dba)₃ should transition to a pale yellow/green hue over 5-10 minutes at room temperature, confirming the generation of the active Pd(0)-XPhos complex.

Step 3: Reaction Execution & Workup

  • Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours.

  • Validation Checkpoint: Monitor by TLC (Hexanes:EtOAc 3:1). The starting material exhibits a distinct blue fluorescence under 365 nm UV light due to the quinoline core. Complete consumption of this specific fluorescent spot indicates reaction completion.

  • Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Objective: Synthesis of 5-amino-8-methoxyquinoline derivatives[3].

Step 1: Assembly under Inert Atmosphere

  • Inside a nitrogen-filled glovebox, charge a vial with 5-bromo-8-methoxyquinoline hydrochloride (1.0 mmol), the desired primary or secondary amine (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 11 mg), BrettPhos (0.10 mmol, 54 mg), and NaOtBu (3.5 mmol, 336 mg).

  • Validation Checkpoint: NaOtBu is highly moisture sensitive. It must be weighed in the glovebox. The 3.5 equivalents account for the HCl salt neutralization.

Step 2: Reaction & Isolation

  • Add anhydrous, degassed toluene (10 mL). Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 100 °C for 16 hours.

  • Validation Checkpoint: The reaction mixture will become heterogeneous as NaCl/NaBr salts precipitate during the reaction. A thick suspension is a positive indicator of catalytic turnover.

  • Cool to room temperature, filter through a pad of Celite, eluting with EtOAc. Concentrate the filtrate and purify by column chromatography (DCM:MeOH gradient).

Troubleshooting & Optimization Matrix

Even with robust protocols, deviations can occur. Use this matrix to diagnose and correct catalytic failures.

Observation / IssuePotential CauseRecommended Action
Reaction stalls at ~30% conversion Base depletion due to incomplete accounting of the HCl salt[3].Spike the reaction with an additional 1.0 equivalent of base (e.g., K₃PO₄) and continue heating.
Precipitation of palladium black Catalyst decomposition via oxygen ingress or poor ligand coordination[2].Ensure rigorous degassing of solvents (sparge with Ar for 30 mins). Increase ligand loading to 12 mol%.
High levels of protodehalogenation Excess water in the solvent or slow transmetalation allowing reduction of the Pd(II) intermediate.Switch to anhydrous conditions (e.g., anhydrous DMF or Toluene) or increase the equivalents of boronic acid.
No initial color change to yellow/green Pd₂(dba)₃ is degraded or ligand is oxidized.Use a fresh batch of Pd₂(dba)₃. Verify the integrity of the phosphine ligand via ³¹P NMR.

Sources

Method

Application Notes &amp; Protocols: Strategic Implementation of Buchwald-Hartwig Amination with 5-Bromo-8-methoxyquinoline Hydrochloride

Introduction: The Strategic Value of C-N Bond Formation in Drug Discovery The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The Buchwald-Hartwig amination reaction stands as a premier method for achieving this transformation, offering a versatile and efficient pathway to synthesize aryl amines from aryl halides.[1][2] This palladium-catalyzed cross-coupling reaction has largely superseded classical methods, which often require harsh conditions and exhibit limited functional group tolerance.[1]

The 8-methoxyquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including antimicrobial, anticancer, and antimalarial properties.[3][4] Consequently, the ability to selectively introduce amino functionalities at various positions on this core is of paramount importance for developing new chemical entities.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to a specific, high-value substrate: 5-Bromo-8-methoxyquinoline hydrochloride. We will delve into the mechanistic underpinnings, critical parameter selection, and provide a robust, field-proven protocol.

Mechanistic Rationale: A Self-Validating Catalytic System

The success of a Buchwald-Hartwig amination hinges on the smooth operation of a catalytic cycle. Understanding this cycle is critical for troubleshooting and optimization. The generally accepted mechanism involves three primary stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.[1][5]

The choice of a sterically hindered, electron-rich phosphine ligand is crucial. These ligands promote the formation of a monoligated palladium(0) species, which is highly reactive and accelerates all stages of the catalytic cycle, particularly the initial oxidative addition of the aryl bromide.[1] For heteroaryl halides like our substrate, the quinoline nitrogen can potentially coordinate to the palladium center, inhibiting catalysis.[6] Bulky biaryl phosphine ligands help mitigate this issue by sterically shielding the palladium.[7]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) Active Catalyst OA_Complex Ar-Pd(II)-(L)-Br Oxidative Addition Complex Pd0->OA_Complex Ar-Br Oxidative Addition Amine_Coord [Ar-Pd(II)-(L)(R₂NH)-Br] OA_Complex->Amine_Coord + R₂NH Amide_Complex Ar-Pd(II)-(L)-NR₂ Amido Complex Amine_Coord->Amide_Complex - HBr (Base) Amide_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Product Amide_Complex->Product Forms ArBr 5-Bromo-8-methoxyquinoline ArBr->OA_Complex Amine R₂NH (Amine) Amine->Amine_Coord Base Base (e.g., NaOtBu) Base->Amine_Coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Design and Parameter Optimization

The selection of catalyst, ligand, base, and solvent are interdependent variables that dictate the reaction's success. For a challenging substrate like 5-Bromo-8-methoxyquinoline, a systematic approach to parameter selection is essential.

Catalyst and Ligand Selection

The combination of a palladium precursor and a phosphine ligand generates the active Pd(0) catalyst in situ.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are the most common and effective precursors.[8]

  • Ligand: For heteroaryl bromides, sterically demanding, electron-rich biaryl monophosphine ligands are the gold standard.[7] They enhance catalyst activity and stability. Excellent choices include:

    • XPhos: (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • JohnPhos: ((2-Biphenyl)di-tert-butylphosphine)[9]

    • t-BuXPhos: (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl)[10]

A study on the amination of the similar 8-(Benzyloxy)-5-bromoquinoline found that ligands like JohnPhos and (2-Biphenyl)di-tert-butylphosphine provided excellent yields, demonstrating the suitability of this ligand class.[9]

The Critical Role of the Base

The base is not merely a proton scavenger; it is integral to the catalytic cycle.[11] Its primary roles are to deprotonate the amine upon coordination to the palladium center and to facilitate the regeneration of the active catalyst.[5][12]

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most widely used and effective base for these couplings due to its high basicity and solubility in organic solvents.[8]

  • Alternative Bases: For substrates with base-sensitive functional groups, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed, though this may require higher temperatures or longer reaction times.[8][10]

Important Note: The starting material, 5-Bromo-8-methoxyquinoline hydrochloride, is an acid salt. An additional equivalent of base must be added to the reaction mixture to neutralize the hydrochloride before the catalytic cycle can proceed.

Solvent System

The solvent must solubilize the reactants and facilitate the reaction without interfering with the catalyst.[13]

  • Recommended Solvents: Aprotic, non-polar, or weakly polar solvents are generally preferred.

    • Toluene: Excellent choice, high boiling point allows for a wide temperature range.

    • Dioxane: Another common and effective solvent.[8]

    • Tetrahydrofuran (THF): Suitable for reactions at lower temperatures.

  • Solvents to Avoid: Chlorinated solvents and coordinating solvents like acetonitrile or pyridine can bind to the palladium center and inhibit the reaction.[8]

Recommended Reaction Parameters

The following table summarizes a validated starting point for the Buchwald-Hartwig amination of 5-Bromo-8-methoxyquinoline. Optimization may be required depending on the specific amine coupling partner.

ParameterRecommendedRationale
Aryl Halide 5-Bromo-8-methoxyquinoline HClSubstrate of interest.
Amine 1.2 equivalentsA slight excess ensures complete consumption of the aryl halide.
Palladium Source Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (0.5-1 mol%)Standard, reliable palladium precursors.
Ligand JohnPhos or XPhos (1.2-2.4 mol%)Proven bulky phosphine ligands for heteroaryl halides.[7][9]
Base Sodium tert-butoxide (NaOtBu) (2.4 equivalents)1.2 eq. for the reaction, 1.2 eq. to neutralize HCl salt.
Solvent Toluene or DioxaneHigh boiling point, non-coordinating solvents.[8][10]
Temperature 100-120 °CEnsures a reasonable reaction rate for the C-Br bond activation.[10]
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst and phosphine ligand from oxidation.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of an amine with 5-Bromo-8-methoxyquinoline hydrochloride on a 1.0 mmol scale.

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Workup cluster_purification Purification A 1. Add Solids: - 5-Bromo-8-methoxyquinoline HCl - Pd Catalyst & Ligand - Base (NaOtBu) B 2. Evacuate & Backfill with Argon (3x) A->B C 3. Add Degassed Solvent (Toluene) via Syringe B->C D 4. Add Amine via Syringe C->D E 5. Heat to 110 °C (Monitor by TLC/LC-MS) D->E F 6. Cool to RT Dilute with Ethyl Acetate E->F G 7. Filter through Celite F->G H 8. Concentrate Filtrate G->H I 9. Column Chromatography (Silica Gel) H->I J 10. Characterize Product (NMR, MS) I->J

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • 5-Bromo-8-methoxyquinoline hydrochloride (1.0 mmol, 277.56 mg)

  • Amine (e.g., Morpholine) (1.2 mmol, 104.5 mg, 105 µL)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • JohnPhos (0.024 mmol, 7.1 mg)

  • Sodium tert-butoxide (NaOtBu) (2.4 mmol, 230.6 mg)

  • Anhydrous Toluene (5-10 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Standard laboratory glassware, syringes, and needles

Procedure:

  • Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add 5-Bromo-8-methoxyquinoline hydrochloride, Pd(OAc)₂, JohnPhos, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[10]

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Amine Addition: Add the amine (1.2 mmol) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Filtration: Filter the mixture through a short pad of Celite to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate (2x 10 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated quinoline product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidation).Ensure a fully inert atmosphere. Use fresh, high-quality reagents.
Insufficient base.Remember to add an extra equivalent of base for the HCl salt.
Low reaction temperature.Increase the temperature in 10 °C increments.
Formation of Debrominated Side Product Presence of water.Use anhydrous solvents and reagents.
β-hydride elimination from the amine.This is less common with aryl amines but can occur.
Dark, Tarry Reaction Mixture Catalyst decomposition at high temperature.Lower the reaction temperature. Consider a different ligand for improved catalyst stability.

Safety and Handling

  • 5-Bromo-8-methoxyquinoline hydrochloride: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE).[14][15]

  • Palladium Catalysts: Can be toxic. Avoid inhalation of dust and skin contact.

  • Phosphine Ligands: Many are air-sensitive and can be pyrophoric. Handle under an inert atmosphere.

  • Sodium tert-butoxide: A strong, corrosive base. It is moisture-sensitive. Handle in a glovebox or under an inert atmosphere. Wear gloves and eye protection.[16]

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Handle in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, lab coat, and gloves.[17][18]

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. ResearchGate. [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC. [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC. [Link]

  • Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides - PMC. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi. [Link]

  • Roles of Base in Pd-Catalyzed Chemo- and Regioselective Arylamination/Aryloxygenation of Alleneamide. Inorganic Chemistry. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • MSDS of 5-BROMO-8-METHOXY-2-METHYL-QUINOLINE. Capot Chemical. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Chemistry – An Asian Journal. [Link]

  • Preparation of 8-methoxyquinoline-5-sulfonamides (6). Reagents and... ResearchGate. [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Semantic Scholar. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC. NIH. [Link]

  • Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. The cross‐coupling reaction was performed with crude extract obtained from enzymatic halogenation.49. ResearchGate. [Link]

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Application

Application Note: Sonogashira Cross-Coupling Protocols for 5-Bromo-8-methoxyquinoline Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology and Experimental Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology and Experimental Protocol.

Introduction & Mechanistic Rationale

The 8-methoxyquinoline scaffold is a privileged pharmacophore frequently utilized in the development of anti-microbial agents, anti-malarial drugs, and kinase inhibitors[1]. Functionalization at the C-5 position via palladium-catalyzed cross-coupling is a critical step in building extended, conjugated molecular architectures[2]. Among these methods, the Sonogashira coupling is the premier technique for introducing terminal alkynes to the quinoline core[3][4].

However, utilizing 5-Bromo-8-methoxyquinoline hydrochloride as the starting substrate introduces specific chemical challenges that must be systematically addressed to prevent reaction failure:

  • The Hydrochloride Sink: Palladium-catalyzed cross-couplings are highly sensitive to pH. In the standard Sonogashira catalytic cycle, an amine base is required to deprotonate the terminal alkyne upon its coordination to the copper(I) co-catalyst, forming the active copper acetylide[3]. When the starting material is an HCl salt, the first equivalent of the amine base is instantly consumed to neutralize the substrate.

  • Electronic Deactivation: The protonated quinoline nitrogen withdraws electron density from the aromatic ring, which can severely retard the initial oxidative addition of the Pd(0) catalyst into the C–Br bond.

  • Solubility Constraints: The highly polar nature of the HCl salt limits the use of traditional non-polar coupling solvents (like toluene), necessitating highly polar aprotic solvents.

To overcome these hurdles, the protocol must incorporate a deliberate in situ neutralization step using an excess of base, paired with a solvent capable of dissolving the resulting ammonium chloride byproducts[5].

Pathway Visualization

The following diagram illustrates the logical workflow and modified catalytic sequence required when handling the hydrochloride salt of 5-bromo-8-methoxyquinoline.

Sonogashira Salt 5-Bromo-8-methoxyquinoline HCl (Substrate) Base Excess Et3N In Situ Neutralization Salt->Base Step 1 FreeBase Free Base Quinoline (Active Electrophile) Base->FreeBase - Et3N•HCl OxAdd Oxidative Addition [Pd(0) → Pd(II)] FreeBase->OxAdd + Pd(PPh3)2Cl2 Transmet Transmetalation [Cu-Alkyne Transfer] OxAdd->Transmet + CuI / Alkyne RedElim Reductive Elimination [Product Release] Transmet->RedElim Isomerization

Logical workflow for the Sonogashira coupling of 5-Bromo-8-methoxyquinoline HCl.

Optimization of Reaction Conditions

The table below summarizes the quantitative optimization data for this specific transformation. The causality behind the success or failure of each condition highlights the critical nature of base stoichiometry and solvent selection.

EntryCatalyst (mol%)Co-Catalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)Causality / Observation
1 Pd(PPh3)2Cl2 (10) CuI (20) Et3N (3.0) DMF 70 85 Optimal. Complete neutralization; DMF solubilizes the Et3N•HCl byproduct[5].
2Pd(PPh3)2Cl2 (10)CuI (20)Et3N (1.5)DMF7015Failure. Insufficient base. The HCl salt consumes 1.0 equiv, leaving only 0.5 equiv for the catalytic cycle.
3Pd(PPh3)4 (10)CuI (20)Et3N (3.0)THF6542Sub-optimal. The polar HCl salt and resulting byproducts exhibit poor solubility in THF.
4Pd(OAc)2 (5) + XPhosNoneCs2CO3 (3.0)DMF9078Copper-Free Alternative. Viable for pharmaceutical intermediates where Cu contamination is a strict exclusion[6][7].

Detailed Experimental Protocol

This methodology utilizes a robust Pd/Cu co-catalyzed system optimized for hydrochloride salts[5]. The procedure is designed to be self-validating , providing the operator with visual and analytical checkpoints to confirm reaction progress.

Materials Required
  • Substrate: 5-Bromo-8-methoxyquinoline hydrochloride (1.0 equiv)

  • Coupling Partner: Terminal Alkyne (1.2 - 1.5 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride, Pd(PPh3​)2​Cl2​ (0.1 equiv)

  • Co-catalyst: Copper(I) iodide, CuI (0.2 equiv)

  • Base: Triethylamine, Et3​N (3.0 equiv, anhydrous)

  • Solvent: N,N-Dimethylformamide, DMF (Anhydrous, degassed)

Step-by-Step Methodology

Step 1: In Situ Neutralization

  • Charge an oven-dried Schlenk flask equipped with a magnetic stir bar with 5-Bromo-8-methoxyquinoline hydrochloride (1.0 equiv).

  • Add anhydrous DMF (approx. 0.2 M relative to substrate) to the flask.

  • Add anhydrous Et3​N (3.0 equiv) dropwise at room temperature.

  • Causality: The first equivalent of Et3​N neutralizes the HCl salt, liberating the active free base. The remaining 2.0 equivalents serve as the base for the Sonogashira cycle.

  • Self-Validation Checkpoint: The cloudy suspension of the HCl salt will gradually transition into a clear, pale-yellow solution as the free base is generated. A very mild exotherm may be felt.

Step 2: Rigorous Degassing

  • Seal the flask with a rubber septum and sparge the solution with Argon for 15 minutes.

  • Causality: Oxygen must be strictly excluded. In the presence of oxygen, the CuI and amine base will rapidly catalyze the Glaser-Hay homocoupling of the terminal alkyne, consuming the reagent and creating difficult-to-separate dimeric impurities[4].

Step 3: Catalyst and Alkyne Addition

  • Briefly remove the septum under a positive flow of Argon and quickly add Pd(PPh3​)2​Cl2​ (0.1 equiv) and CuI (0.2 equiv).

  • Add the terminal alkyne (1.5 equiv) via syringe.

  • Reseal the flask and purge with Argon for an additional 5 minutes.

Step 4: Catalytic Turnover (Heating)

  • Transfer the flask to a pre-heated oil bath at 70 °C and stir vigorously overnight (12–16 hours)[5].

  • Self-Validation Checkpoint: Within the first 30 minutes of heating, the reaction mixture will darken significantly to a deep amber or brown. This color shift is a reliable visual indicator of the in situ reduction of Pd(II) to the active Pd(0) species and the formation of the copper-acetylide complex.

Step 5: Workup and Analytical Validation

  • Cool the reaction to room temperature. Quench by adding the mixture to a separatory funnel containing water and ethyl acetate (EtOAc).

  • Causality: The aqueous wash is critical to remove the DMF solvent and the large volume of triethylammonium chloride salts generated during the reaction.

  • Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Checkpoint (TLC): Spot the crude mixture on a silica gel TLC plate (eluent: Hexanes/EtOAc). The coupled product will typically exhibit a strong, bright blue or green fluorescence under 365 nm UV light due to the highly extended conjugation of the alkynyl-quinoline system, easily distinguishing it from the non-fluorescent starting material.

  • Purify the crude residue via flash column chromatography on silica gel.

References

  • Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal. rsc.org. 6

  • Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes. preprints.org. 7

  • Sonogashira Coupling - Chemistry LibreTexts. libretexts.org. 3

  • Sonogashira Coupling - Organic Chemistry Portal. organic-chemistry.org. 4

  • Efficient Microwave Synthesis, Molecular Docking Insights and Biological Activity of Pyran-Based Chloroquinoline Derivatives. researchgate.net. 1

  • Methyl 8-bromoquinoline-3-carboxylate. benchchem.com. 2

  • WO2022169834A2 - Small molecule inhibitors of grp78 and uses thereof. google.com. 5

Sources

Method

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 5-Bromo-8-methoxyquinoline Hydrochloride

Introduction: The Quinoline Scaffold as a Cornerstone in Modern Drug Discovery The quinoline motif, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold as a Cornerstone in Modern Drug Discovery

The quinoline motif, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically significant drugs for treating cancer, malaria, bacterial infections, and inflammatory diseases.[3][4] The versatile structure of quinoline allows for extensive functionalization, enabling the fine-tuning of its biological and physicochemical properties.

5-Bromo-8-methoxyquinoline hydrochloride serves as a versatile and valuable starting material for the synthesis of a diverse array of novel heterocyclic compounds. The presence of a bromine atom at the 5-position provides a reactive handle for various transition-metal-catalyzed cross-coupling reactions, while the methoxy group at the 8-position influences the electronic properties of the ring system.[5][6] This guide provides detailed protocols and technical insights for the synthesis of novel heterocyclic compounds from this key intermediate, targeting researchers, scientists, and professionals in drug development.

Core Synthetic Strategies: A Gateway to Chemical Diversity

The strategic functionalization of the 5-bromo-8-methoxyquinoline core can be achieved through several powerful synthetic methodologies. This section will detail the protocols for three of the most effective and widely used transition-metal-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds for Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura coupling is a robust and highly versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heterobiaryl compounds.[7][8] This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.

Causality Behind Experimental Choices: The choice of a palladium catalyst, a suitable ligand, a base, and a solvent system is critical for the success of the Suzuki-Miyaura coupling.[9] Palladium catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used.[7][10] The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base is essential for the transmetalation step, and the solvent system is chosen to ensure the solubility of all reactants and to facilitate the reaction at an appropriate temperature.

Detailed Experimental Protocol: Synthesis of 5-Aryl-8-methoxyquinolines

Materials:

  • 5-Bromo-8-methoxyquinoline hydrochloride

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add 5-Bromo-8-methoxyquinoline hydrochloride (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.5 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-8-methoxyquinoline.[8]

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene/H₂O1101880-90
33-Pyridinylboronic acidPd₂(dba)₃/SPhos (2)K₃PO₄Toluene1002475-85

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow start 5-Bromo-8-methoxyquinoline Hydrochloride reaction Suzuki-Miyaura Coupling start->reaction reagents Arylboronic Acid Pd Catalyst Base reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 5-Aryl-8-methoxyquinoline purification->product Buchwald_Hartwig_Workflow start 5-Bromo-8-methoxyquinoline Hydrochloride reaction Buchwald-Hartwig Amination start->reaction reagents Amine Pd Catalyst Ligand Base reagents->reaction workup Filtration & Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product 5-(Amino)-8-methoxyquinoline purification->product Sonogashira_Workflow start 5-Bromo-8-methoxyquinoline Hydrochloride reaction Sonogashira Coupling start->reaction reagents Terminal Alkyne Pd Catalyst Cu(I) Co-catalyst Base reagents->reaction workup Filtration & Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product 5-(Alkynyl)-8-methoxyquinoline purification->product

Sources

Application

Application Notes and Protocols for Metal Ion Chelation with 5-Bromo-8-methoxyquinoline Hydrochloride Derivatives

Introduction: The Significance of Metal Ion Chelation by Quinoline Scaffolds Metal ions are fundamental to a vast array of biological processes, acting as cofactors for enzymes, stabilizing protein structures, and partic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Metal Ion Chelation by Quinoline Scaffolds

Metal ions are fundamental to a vast array of biological processes, acting as cofactors for enzymes, stabilizing protein structures, and participating in signal transduction pathways. However, the dysregulation of metal ion homeostasis is a key pathological feature in numerous diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's, as well as in the proliferation of cancer cells.[1][2] The quinoline scaffold, a heterocyclic aromatic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their potent ability to chelate metal ions.[3][4] Among these, 5-Bromo-8-methoxyquinoline hydrochloride and its derivatives represent a promising class of compounds for therapeutic development.

The introduction of a bromine atom at the 5-position and a methoxy group at the 8-position of the quinoline ring creates a unique electronic and steric profile.[3] This substitution pattern modulates the lipophilicity and metal-binding affinity of the molecule, making it a versatile platform for the design of targeted therapeutic agents. These derivatives can effectively sequester aberrant metal ions, thereby mitigating their toxic effects, such as the generation of reactive oxygen species (ROS) and the promotion of protein aggregation.[2][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 5-Bromo-8-methoxyquinoline hydrochloride derivatives as metal ion chelators. The protocols outlined herein are designed to be self-validating and are grounded in established scientific principles.

Synthesis of 5-Bromo-8-methoxyquinoline Derivatives: A Step-by-Step Guide

The synthesis of 5-Bromo-8-methoxyquinoline derivatives typically involves a multi-step process, starting with the construction of the quinoline core, followed by functionalization. A common and effective method is the Doebner-von Miller reaction for the synthesis of the quinoline scaffold, followed by electrophilic bromination.[3][5]

Protocol 1: Synthesis of 8-Methoxy-2-methylquinoline (Precursor)

This protocol is based on the Doebner-von Miller reaction, a classic method for synthesizing quinolines.[5]

Materials:

  • 2-Methoxyaniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Nitrobenzene (oxidizing agent)

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for elution)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated hydrochloric acid to 2-methoxyaniline with stirring in an ice bath.

  • To this mixture, add nitrobenzene.

  • Slowly add crotonaldehyde to the reaction mixture with continuous stirring. The reaction is exothermic and the rate of addition should be controlled to manage the temperature.[5]

  • After the addition is complete, heat the mixture to reflux for 3-4 hours.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the solution is basic.[5]

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 8-methoxy-2-methylquinoline.

Protocol 2: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline

This protocol utilizes a regioselective bromination of the 8-methoxy-2-methylquinoline precursor. The electron-donating methoxy group at the 8-position directs the electrophilic substitution to the 5-position.[5]

Materials:

  • 8-Methoxy-2-methylquinoline (from Protocol 1)

  • Bromine

  • Dichloromethane (CH₂Cl₂)

  • 5% Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

  • Dissolve 8-methoxy-2-methylquinoline in dichloromethane in a round-bottom flask.

  • Prepare a solution of bromine in dichloromethane and place it in a dropping funnel.

  • Add the bromine solution dropwise to the solution of 8-methoxy-2-methylquinoline at room temperature over a period of 10-15 minutes in the dark.[5]

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the organic layer with a 5% sodium bicarbonate solution (3 x 20 mL) to quench any unreacted bromine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography.

Characterization of Metal Ion Chelation: Protocols and Methodologies

A thorough characterization of the metal-ligand interaction is crucial for understanding the therapeutic potential of 5-Bromo-8-methoxyquinoline derivatives. The following protocols describe standard spectroscopic and analytical techniques to determine the stoichiometry, binding affinity, and coordination chemistry of the metal complexes.

Protocol 3: Determination of Metal-Ligand Stoichiometry using UV-Vis Spectroscopy (Job's Plot)

Job's method, or the method of continuous variations, is a widely used technique to determine the stoichiometry of a metal-ligand complex in solution.[6][7]

Materials:

  • 5-Bromo-8-methoxyquinoline derivative (ligand)

  • Metal salt solution (e.g., CuSO₄, ZnCl₂, FeCl₃) of the same molar concentration as the ligand stock solution

  • Buffer solution (e.g., HEPES, Phosphate buffer) at a physiologically relevant pH (e.g., 7.4)

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Preparation of Stock Solutions: Prepare equimolar stock solutions of the quinoline derivative and the metal salt in the chosen buffer.

  • Preparation of Job's Plot Solutions: Prepare a series of solutions with a constant total concentration of metal and ligand, but with varying mole fractions of each. The mole fraction of the ligand should range from 0 to 1.0.[8]

  • Spectroscopic Measurement: For each solution, measure the absorbance at the wavelength of maximum absorbance (λmax) of the metal-ligand complex. This λmax should be predetermined by scanning the spectrum of a solution containing the ligand and an excess of the metal ion.

  • Data Analysis: Plot the absorbance at λmax against the mole fraction of the ligand. The plot will typically show two linear portions that intersect at the mole fraction corresponding to the stoichiometry of the complex.[7] For a 1:1 complex, the maximum absorbance will be at a mole fraction of 0.5. For a 1:2 (metal:ligand) complex, the maximum will be at approximately 0.67.

Data Presentation: Stoichiometry of Metal-Ligand Complexes

Metal IonLigandMethodStoichiometry (Metal:Ligand)Reference
Pd(II)Quinoline-Derived Schiff BaseJob's Plot1:1[6]
Zn(II)Quinoline-Derived Schiff BaseJob's Plot1:1[6]
Fe(III)Quinoline-Derived Schiff BaseMole Ratio Method1:2[6]
Protocol 4: Determination of Binding Affinity using Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique to study metal-ligand interactions, as the fluorescence properties of the quinoline derivative often change upon metal binding.[8][9]

Materials:

  • 5-Bromo-8-methoxyquinoline derivative (ligand)

  • Metal salt stock solution

  • Buffer solution (e.g., HEPES, pH 7.4)

  • Fluorometer and quartz cuvettes

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of the quinoline derivative in a suitable solvent and a stock solution of the metal salt in the buffer.

  • Determination of Excitation and Emission Wavelengths: Record the excitation and emission spectra of the ligand in the absence and presence of an excess of the metal ion to determine the optimal wavelengths for the titration experiment.[8]

  • Fluorescence Titration: Prepare a solution of the quinoline derivative at a fixed concentration in the buffer. Sequentially add small aliquots of the metal salt stock solution. After each addition, allow the solution to equilibrate and then record the fluorescence intensity at the predetermined wavelengths.

  • Data Analysis: Plot the change in fluorescence intensity as a function of the metal ion concentration. The data can be fitted to a suitable binding isotherm (e.g., the Hill equation) to calculate the dissociation constant (Kd), which is a measure of the binding affinity.

Visualization of Experimental Workflow

cluster_prep 1. Solution Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Ligand_Stock Prepare Ligand Stock Solution UV_Vis UV-Vis Spectrophotometry Ligand_Stock->UV_Vis Fluorescence Fluorescence Spectroscopy Ligand_Stock->Fluorescence Metal_Stock Prepare Metal Stock Solution Metal_Stock->UV_Vis Metal_Stock->Fluorescence Buffer Prepare Buffer Solution (pH 7.4) Buffer->UV_Vis Buffer->Fluorescence Jobs_Plot Job's Plot for Stoichiometry UV_Vis->Jobs_Plot Fluorescence_Titration Fluorescence Titration Fluorescence->Fluorescence_Titration Stoichiometry Determine Stoichiometry Jobs_Plot->Stoichiometry Binding_Affinity Calculate Binding Affinity (Kd) Fluorescence_Titration->Binding_Affinity

Caption: General workflow for in vitro metal chelation assays.

Protocol 5: Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the metal-ligand complex in solution. Changes in the chemical shifts of the ligand's protons upon coordination to a metal ion can reveal the binding site.[10][11]

Materials:

  • 5-Bromo-8-methoxyquinoline derivative (ligand)

  • Metal salt (diamagnetic, e.g., ZnCl₂)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare three NMR tubes: one with the free ligand, one with the metal salt, and one with a mixture of the ligand and the metal salt (typically in a 1:1 or 1:2 molar ratio) dissolved in the deuterated solvent.

  • ¹H NMR Acquisition: Acquire ¹H NMR spectra for all three samples.

  • Data Analysis: Compare the spectra of the free ligand and the ligand-metal mixture. Significant shifts in the proton signals, particularly those near the nitrogen atom of the pyridine ring and the oxygen of the methoxy group, indicate the coordination sites.

Applications in Drug Development

The ability of 5-Bromo-8-methoxyquinoline derivatives to chelate metal ions has significant implications for the development of novel therapeutics.

Neurodegenerative Diseases

In diseases like Alzheimer's, the accumulation of amyloid-beta (Aβ) plaques is promoted by the presence of metal ions such as copper and zinc.[2][12] 5-Bromo-8-methoxyquinoline derivatives can act as neuroprotective agents by sequestering these metal ions, thereby inhibiting Aβ aggregation and reducing oxidative stress.[2][13]

Visualization of the Proposed Mechanism in Neuroprotection

Metal_Ions Excess Metal Ions (Cu²⁺, Zn²⁺) Protein_Aggregation Protein Aggregation (e.g., Amyloid-β) Metal_Ions->Protein_Aggregation ROS Oxidative Stress (ROS Production) Metal_Ions->ROS Chelator 5-Bromo-8-methoxyquinoline Derivative Metal_Ions->Chelator Chelation Neuronal_Damage Neuronal Damage Protein_Aggregation->Neuronal_Damage ROS->Neuronal_Damage Complex Stable Metal-Ligand Complex Chelator->Complex Neuroprotection Neuroprotection Complex->Neuroprotection Inhibition of Toxicity

Sources

Method

Application Note: Protocol for the N-Alkylation (Quaternization) of 5-Bromo-8-methoxyquinoline Hydrochloride

Introduction & Scope 5-Bromo-8-methoxyquinoline is a highly versatile heterocyclic building block in medicinal chemistry and materials science. The C5-bromo position serves as a robust handle for palladium-catalyzed cros...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

5-Bromo-8-methoxyquinoline is a highly versatile heterocyclic building block in medicinal chemistry and materials science. The C5-bromo position serves as a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), which are frequently employed in the synthesis of complex architectures and advanced optoelectronic materials. Meanwhile, the N-alkylation of the quinoline core yields quaternary quinolinium salts, which have demonstrated exceptional utility as phase-transfer catalysts, antimicrobial agents, and advanced corrosion inhibitors.

Because the commercially available precursor is often supplied as a hydrochloride salt (CAS: 1559059-91-4) to enhance shelf stability, a direct N-alkylation is impossible without first liberating the free base. This application note details a self-validating, two-phase protocol for the quantitative free-basing and subsequent Menschutkin SN​2 quaternization of 5-bromo-8-methoxyquinoline hydrochloride.

Mechanistic Insights & Reaction Design

As a Senior Application Scientist, I emphasize that successful quaternization relies on understanding the interplay between steric hindrance, electronic effects, and solvent polarity:

  • The Neutralization Imperative: The protonated quinoline nitrogen ( pKa​≈4.5 ) lacks the lone pair required to act as a nucleophile. Attempting a "one-pot" neutralization/alkylation often leads to the hydrolysis of the alkyl halide by the aqueous base. Therefore, a biphasic neutralization followed by extraction and drying is critical to ensure the integrity of the electrophile.

  • Electronic vs. Steric Effects: The 8-methoxy group sits peri to the quinoline nitrogen, introducing potential steric bulk that could theoretically hinder the SN​2 trajectory. However, recent computational and experimental studies on demonstrate that the strong electron-donating resonance effect of the methoxy group significantly increases the electron density on the nitrogen. This electronic activation overcomes the steric penalty, facilitating rapid quaternization compared to unsubstituted quinolines.

  • Chemoselectivity: The reaction conditions (polar aprotic solvent, moderate heat) are entirely orthogonal to the C5-Br bond. The bromine handle remains fully intact for downstream functionalization, such as the.

Materials and Reagents

  • 5-Bromo-8-methoxyquinoline hydrochloride (CAS: 1559059-91-4, Purity 98%)

  • Alkylating Agent: Benzyl chloride (CAS: 100-44-7) or Methyl iodide (CAS: 74-88-4)

  • Dichloromethane (DCM) (Anhydrous, for extraction)

  • Acetonitrile ( CH3​CN ) (Anhydrous, HPLC grade)

  • Potassium carbonate ( K2​CO3​ ) (1M aqueous solution)

  • Diethyl ether (Anhydrous, for precipitation)

  • Sodium sulfate ( Na2​SO4​ ) (Anhydrous)

Step-by-Step Experimental Protocol

Phase 1: Free-Basing (Neutralization)
  • Suspension: In a 250 mL round-bottom flask, suspend 5-bromo-8-methoxyquinoline hydrochloride (10.0 mmol, 2.74 g) in 50 mL of DCM.

  • Neutralization: Slowly add 50 mL of 1M aqueous K2​CO3​ . Causality Note: K2​CO3​ is chosen over stronger bases (like NaOH) to prevent any potential nucleophilic aromatic substitution or degradation, while being sufficiently basic to fully deprotonate the quinolinium salt.

  • Phase Separation: Stir vigorously at room temperature for 30 minutes until two clear, distinct liquid phases form.

  • Extraction: Transfer the mixture to a separatory funnel. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with an additional 20 mL of DCM.

  • Drying: Combine the organic layers, wash with 30 mL of brine, and dry over anhydrous Na2​SO4​ . Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free base as an off-white solid.

Phase 2: N-Alkylation (Quaternization)
  • Solvation: Dissolve the free base (approx. 10.0 mmol) in 30 mL of anhydrous acetonitrile in a dry 100 mL two-neck flask equipped with a magnetic stir bar and a reflux condenser.

  • Electrophile Addition: Add benzyl chloride (12.0 mmol, 1.38 mL) via syringe under a nitrogen atmosphere.

  • Menschutkin Reaction: Heat the mixture to 80 °C (reflux) for 18 hours. Causality Note: Acetonitrile is the optimal solvent for Menschutkin reactions; its high dielectric constant ( ϵ≈37.5 ) stabilizes the highly polar SN​2 transition state, accelerating the reaction without acting as a competing nucleophile.

Phase 3: Work-up and Isolation
  • Cooling: Remove the heat source and allow the reaction to cool to room temperature. The 1-benzyl-5-bromo-8-methoxyquinolin-1-ium chloride product will typically begin to precipitate as a crystalline solid.

  • Precipitation: To drive complete crystallization, add 50 mL of ice-cold diethyl ether dropwise to the stirring mixture.

  • Filtration: Filter the precipitate under vacuum. Wash the filter cake with cold diethyl ether ( 2×15 mL) to remove any unreacted benzyl chloride and residual free base.

  • Drying: Dry the purified salt in a vacuum oven at 40 °C for 12 hours.

Data Presentation: Reaction Optimization

The following table summarizes the optimization of the quaternization step, highlighting the critical role of solvent polarity and electrophile reactivity.

EntrySolventAlkylating AgentTemp (°C)Time (h)Yield (%)Mechanistic Observation
1TolueneBenzyl Chloride1102445Low polarity fails to stabilize the polar transition state.
2DMFBenzyl Chloride1001278Good yield, but high boiling point complicates product isolation.
3AcetonitrileBenzyl Chloride801892 Optimal polarity; product precipitates directly upon cooling.
4AcetonitrileMethyl Iodide251295 Highly reactive electrophile; proceeds efficiently at room temperature.

Mandatory Visualization

G Start 5-Bromo-8-methoxyquinoline HCl (Protonated) Base Aqueous Base (K2CO3) Neutralization Start->Base Deprotonation FreeBase 5-Bromo-8-methoxyquinoline (Free Base) Base->FreeBase Phase Separation SN2 S_N2 Quaternization (Acetonitrile, 80°C) FreeBase->SN2 Nucleophilic Attack AlkylatingAgent Alkyl Halide (e.g., BnCl) Electrophile AlkylatingAgent->SN2 Reagent Addition Product 1-Alkyl-5-bromo-8-methoxyquinolin-1-ium (Target Salt) SN2->Product Crystallization

Reaction workflow for the neutralization and N-alkylation of 5-bromo-8-methoxyquinoline HCl.

References

  • Tian, J., Zinatullin, R., Qian, J., Li, Y., et al. (2025). "(Substituted-quinoline-1-yl) Methylbenzylammonium Chloride: Quaternization Reaction Process, Corrosion Inhibition Behavior, and Calculation Process." Molecules, 30(24), 4782. URL:[Link][INDEX: 1.6]

  • Diab, H. M., Abdelmoniem, A. M., Shaaban, M. R., Abdelhamid, I. A., & Elwahy, A. H. M. (2019). "An overview on synthetic strategies for the construction of star-shaped molecules." RSC Advances, 9(29), 16606-16682. URL:[Link] [INDEX: 2.1]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-Bromo-8-methoxyquinoline Hydrochloride Synthesis

As a Senior Application Scientist, I have structured this technical guide to move beyond basic recipes. We will explore the mechanistic causality behind impurity formation during the synthesis of 5-Bromo-8-methoxyquinoli...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this technical guide to move beyond basic recipes. We will explore the mechanistic causality behind impurity formation during the synthesis of 5-Bromo-8-methoxyquinoline hydrochloride, providing self-validating protocols and diagnostic logic to ensure high-purity API/intermediate generation.

Mechanistic Causality: The Bromination & Salting Pathway

The synthesis of 5-bromo-8-methoxyquinoline hydrochloride hinges on two critical transformations: the regioselective electrophilic aromatic substitution of 8-methoxyquinoline, followed by controlled salt formation.

The methoxy group at the C8 position is strongly electron-donating, activating the quinoline ring and directing incoming electrophiles primarily to the para-position (C5). While this inherent directing effect makes the synthesis highly efficient, deviations in stoichiometry, temperature, or acid selection can introduce critical impurities such as over-brominated regioisomers or demethylated phenols[1].

SynthesisWorkflow SM 8-Methoxyquinoline (Starting Material) Bromination Electrophilic Bromination (Br₂ or NBS in CHCl₃) SM->Bromination FreeBase 5-Bromo-8-methoxyquinoline (Free Base) Bromination->FreeBase Controlled 1.05 eq Br₂ Impurity1 5,7-Dibromo-8-methoxyquinoline (Over-bromination) Bromination->Impurity1 Excess Br₂ or Extended Time SaltFormation Salt Formation (Anhydrous HCl in Dioxane) FreeBase->SaltFormation Target 5-Bromo-8-methoxyquinoline HCl (Target API) SaltFormation->Target Anhydrous Conditions Impurity2 5-Bromo-8-hydroxyquinoline (Demethylation) SaltFormation->Impurity2 Aqueous Acid + Heat

Fig 1. Mechanistic workflow and impurity divergence pathways in synthesis.

Quantitative Impurity Profiling

To effectively troubleshoot, you must correlate analytical data with the chemical origins of your impurities. The table below summarizes the most common synthetic deviations and their corresponding mass shifts.

ImpurityChemical StructureLC-MS Mass ShiftPrimary OriginPreventative Measure
5,7-Dibromo-8-methoxyquinoline Over-brominated regioisomer+78.9 DaExcess Br₂, prolonged reaction timeLimit Br₂ to 1.05 eq; prompt NaHCO₃ quench
5-Bromo-8-hydroxyquinoline Demethylated phenol-14.0 DaAcid-catalyzed ether cleavageUse anhydrous HCl in dioxane/ether
8-Methoxyquinoline Unreacted starting material-78.9 DaIncomplete electrophilic additionMonitor via TLC; add 0.05 eq Br₂ if stalled
7-Bromo-8-methoxyquinoline Minor regioisomerNone (Isobaric)Kinetic vs. thermodynamic controlMaintain reaction at 0 °C to RT; avoid heating
Self-Validating Experimental Protocol
Step 1: Regioselective Electrophilic Bromination
  • Preparation: Dissolve 8-methoxyquinoline (1.0 eq) in anhydrous chloroform (CHCl₃) in a round-bottom flask protected from light[1]. Causality: Chloroform provides excellent solubility and stabilizes the bromonium intermediate, while darkness prevents radical-mediated side reactions.

  • Electrophile Addition: Cool the solution to 0 °C. Prepare a solution of molecular bromine (Br₂, 1.05 eq) in CHCl₃. Add the Br₂ solution dropwise over 15 minutes[2]. Causality: Dropwise addition prevents local concentration spikes of Br₂, which directly cause 5,7-dibromination[1].

  • Validation & Monitoring: Stir the reaction at room temperature. Self-Validation: The initial dark red color of the bromine will gradually fade to a pale yellow, indicating the consumption of the electrophile. Confirm completion via TLC (Hexane:EtOAc 3:1); the starting material (lower Rf) should disappear.

  • Quenching: Once complete, immediately wash the organic layer with a 5% aqueous NaHCO₃ solution. Causality: This neutralizes the HBr byproduct and quenches any trace unreacted Br₂, halting the reaction kinetics and preventing over-bromination during solvent evaporation.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 5-bromo-8-methoxyquinoline free base.

Step 2: Anhydrous Hydrochloride Salt Formation
  • Preparation: Dissolve the crude 5-bromo-8-methoxyquinoline free base in a minimal volume of anhydrous diethyl ether.

  • Acidification: Slowly add 1.05 equivalents of anhydrous HCl in dioxane (4M) at 0 °C. Causality: It is critical to use anhydrous acid. Aqueous HCl combined with the exothermic nature of salt formation can trigger acid-catalyzed cleavage of the aryl ether, resulting in the demethylated 5-bromo-8-hydroxyquinoline impurity.

  • Validation & Isolation: Self-Validation: An immediate precipitation of a white/off-white solid will occur, validating successful salt formation. Filter the precipitate, wash with cold anhydrous ether, and dry under vacuum.

Troubleshooting FAQs & Logic Tree

TroubleshootingLogic Issue Impurity Detected in Final HCl Salt CheckLCMS Analyze via LC-MS / NMR Issue->CheckLCMS IsOverbromo Mass = Target + 79 Da (5,7-Dibromo impurity) CheckLCMS->IsOverbromo IsDemethyl Mass = Target - 14 Da (Demethylated phenol) CheckLCMS->IsDemethyl IsSM Mass = Target - 79 Da (Unreacted SM) CheckLCMS->IsSM FixOverbromo Reduce Br₂ to 1.05 eq Quench promptly with NaHCO₃ IsOverbromo->FixOverbromo FixDemethyl Switch to anhydrous HCl gas or HCl in ether/dioxane IsDemethyl->FixDemethyl FixSM Monitor via TLC strictly Ensure complete Br₂ addition IsSM->FixSM

Fig 2. Diagnostic decision tree for isolating and resolving common synthetic impurities.

Q1: Why is my LC-MS showing a significant M+79 Da peak? A1: This mass shift indicates the presence of 5,7-dibromo-8-methoxyquinoline. While the C5 position is electronically favored, the C7 position is also activated by the 8-methoxy group. Using an excess of the brominating agent or allowing the reaction to proceed for an extended period after mono-bromination is complete leads directly to di-substituted products[1]. Resolution: Strictly limit Br₂ to 1.05 equivalents and quench with NaHCO₃ immediately upon starting material consumption.

Q2: I am observing a demethylated impurity (5-bromo-8-hydroxyquinoline). How did this form? A2: The 8-methoxy group is an aryl ether. Under strongly acidic, aqueous conditions (especially if temperatures elevate during the exothermic salting process), the ether linkage undergoes acid-catalyzed hydrolysis. Resolution: Transition your salt formation protocol to strictly anhydrous conditions (e.g., HCl gas or HCl in dioxane) and maintain the reaction vessel at 0 °C during acid addition.

Q3: Can I use N-Bromosuccinimide (NBS) instead of molecular bromine to improve purity? A3: Yes. NBS is a milder brominating agent that provides exceptional C5 regioselectivity for 8-methoxyquinoline, often yielding exclusively the C5-brominated product without the risk of over-bromination[3][4]. Resolution: If substituting Br₂ with NBS, ensure your post-reaction workup includes thorough aqueous washes to completely remove the water-soluble succinimide byproduct.

Sources

Optimization

Technical Support Center: Purification of Crude 5-Bromo-8-methoxyquinoline Hydrochloride

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of crude 5-Bromo-8-methoxyquinoline hydrochloride. We will move beyo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of crude 5-Bromo-8-methoxyquinoline hydrochloride. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification strategy effectively.

Introduction: Understanding the Purification Challenge

5-Bromo-8-methoxyquinoline and its hydrochloride salt are valuable heterocyclic building blocks in medicinal chemistry and materials science.[1] The purification of the crude product, however, is frequently complicated by the presence of structurally similar impurities. These can include unreacted starting materials, over-brominated side products like 5,7-dibromo-8-methoxyquinoline, and positional isomers, all of which can possess similar physicochemical properties to the desired compound.[2][3][4]

A critical aspect of purification is understanding the properties of both the free base and its hydrochloride salt. The basic nitrogen atom in the quinoline ring allows for the formation of salts, a property that can be strategically exploited for purification.[5] This guide provides a systematic approach to tackling these challenges, ensuring you can achieve high purity for your downstream applications.

Section 1: Initial Assessment and Strategic Planning

A thorough analysis of the crude material is the most critical step before committing to a large-scale purification method. Rushing this stage often leads to lower yields and wasted resources.

FAQ: What are the first steps I should take before attempting to purify my crude product?

Answer: Before any purification, you must characterize your crude material to devise an effective strategy.

  • Thin-Layer Chromatography (TLC): This is your primary diagnostic tool. Use a standard eluent system like ethyl acetate/hexanes or dichloromethane/methanol to visualize the number of components in your crude mixture. An ideal TLC will show good separation between your product and its impurities, helping you select a suitable solvent system for column chromatography.[6]

  • Solubility Testing: Test the solubility of a small amount of your crude material in a range of common recrystallization solvents (e.g., ethanol, isopropanol, methanol, water, ethyl acetate, heptane) both at room temperature and upon heating. This data is invaluable for selecting a recrystallization solvent system.[3]

  • Proton NMR (¹H NMR) of Crude Material: If possible, take a quick ¹H NMR spectrum of your crude product. This can give you a rough estimate of the purity and help identify major impurities by comparing the spectrum to known spectra of starting materials and potential side products.

Based on this initial assessment, you can choose the most appropriate purification path.

start Crude 5-Bromo-8-methoxyquinoline HCl analysis Initial Analysis (TLC, Solubility, Crude NMR) start->analysis decision Assess Crude Profile analysis->decision path1 Predominantly one major spot (by TLC) & Solid material decision->path1 High Purity? path2 Multiple impurities or Oily/Tarry consistency decision->path2 Low Purity? recryst Direct Recrystallization of the HCl Salt path1->recryst final_product Pure Final Product recryst->final_product convert Convert to Free Base (Basify with NaHCO₃/NaOH) path2->convert decision2 Nature of Impurities? convert->decision2 non_basic Non-Basic Impurities Present decision2->non_basic Yes similar_polarity Impurities have similar polarity to product decision2->similar_polarity No / Unsure acid_base Acid-Base Extraction non_basic->acid_base chromatography Column Chromatography of the Free Base acid_base->chromatography similar_polarity->chromatography chromatography->final_product

Caption: Initial Purification Strategy Decision Workflow.

Section 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique for achieving high purity, but it can present several challenges.

FAQ: My product "oils out" as a liquid instead of forming crystals during cooling. What should I do?

Answer: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point in the solvent system, or when cooling is too rapid.[7]

  • Causality: The compound is effectively "precipitating" as a molten liquid. This traps impurities and prevents the formation of a pure crystal lattice.

  • Solutions:

    • Re-heat the solution until the oil completely redissolves.

    • Add a small amount of additional solvent to decrease the supersaturation.[7]

    • Allow the solution to cool much more slowly. Insulate the flask to ensure gradual cooling to room temperature before moving it to an ice bath.

    • Try a different solvent system. A solvent in which the compound is slightly less soluble may promote proper crystal growth.

FAQ: My recovery after recrystallization is very low. How can I improve the yield?

Answer: This typically means your compound has significant solubility in the solvent even at low temperatures, or you used an excessive volume of solvent.[3][7]

  • Causality: A significant portion of your product remains dissolved in the mother liquor after filtration.

  • Solutions:

    • Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product.

    • Maximize Precipitation: Ensure the solution is thoroughly cooled in an ice bath for an extended period (e.g., 30+ minutes) before filtration.[7]

    • Change Solvents: Select a solvent or solvent pair where the solubility difference between hot and cold is much more pronounced. For example, solvent systems like ethanol/water or ethyl acetate/hexanes are often effective.[3][8]

    • Concentrate the Mother Liquor: You can often recover a second, less pure crop of crystals by carefully evaporating some of the solvent from the filtrate and re-cooling.

FAQ: My crystals are still colored after recrystallization. How can I fix this?

Answer: Persistent color is due to highly colored impurities that co-crystallize with your product.

  • Causality: These impurities are present in small amounts but have high molar absorptivity.

  • Solution:

    • Use Activated Charcoal: Add a very small amount (a spatula tip) of activated charcoal to the hot, dissolved solution.

    • Heat Briefly: Swirl and heat the mixture for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a Hot Filtration: Quickly filter the hot solution through a layer of Celite or fluted filter paper to remove the charcoal before allowing the filtrate to cool.[7] Be cautious, as the solution can cool and crystallize prematurely in the filter funnel.

Table 1: Recommended Solvent Systems for Recrystallization
Compound TypeSolvent SystemRationale & Notes
Bromoquinoline Free BasesHeptane/TolueneGood for non-polar to moderately polar compounds. Toluene increases solubility, heptane acts as the anti-solvent.[9]
Bromoquinoline Free BasesEthanol or Ethanol/WaterA versatile system. Water is added as an anti-solvent to a solution in hot ethanol until turbidity persists.[7][8]
Quinolium HydrochloridesIsopropanol or EthanolThe polar salt form often has good solubility in hot alcohols and lower solubility when cold.
Protocol 1: General Recrystallization of the Hydrochloride Salt
  • Dissolution: Place the crude 5-Bromo-8-methoxyquinoline HCl in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., isopropanol) in portions, with swirling and heating, until the solid just dissolves.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, add a very small amount of activated charcoal, and heat at reflux for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Pre-warm a funnel and filter flask. Quickly filter the hot solution to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize the yield.[7]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Section 3: Troubleshooting Column Chromatography

When recrystallization is ineffective, column chromatography is the method of choice. However, quinolines can be problematic on standard silica gel.

FAQ: My compound appears to be degrading or streaking badly on the silica gel column. What is happening?

Answer: This is a classic issue with basic compounds like quinolines on standard silica gel.[6]

  • Causality: The slightly acidic silanol groups (Si-OH) on the surface of the silica gel can strongly and irreversibly bind to the basic nitrogen of your quinoline, leading to streaking, poor recovery, and sometimes decomposition.[6]

  • Solutions:

    • Deactivate the Silica Gel: Add a small amount of a tertiary amine, typically 0.5-1% triethylamine (NEt₃), to your eluent system. This neutralizes the acidic sites on the silica, allowing your compound to elute cleanly.[6]

    • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase. Neutral alumina is an excellent choice for acid-sensitive basic compounds.[3][6]

    • Minimize Contact Time: Use flash chromatography with a shorter, wider column to reduce the residence time of your compound on the stationary phase.[6]

start Crude Free Base prep_slurry Prepare Slurry: Silica + Eluent (+ 1% Triethylamine) start->prep_slurry pack_col Pack Column prep_slurry->pack_col load_sample Dry Load Sample (adsorbed onto silica) pack_col->load_sample elute Elute with Solvent Gradient (e.g., Hexane -> EtOAc) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Free Base evaporate->pure_product

Caption: Workflow for Flash Chromatography with Deactivated Silica.

FAQ: I can't separate my product from an impurity with a very similar Rf value. How can I improve the separation?

Answer: This is common when dealing with isomers or unreacted starting material. Improving resolution requires optimizing your chromatographic conditions.[6][8]

  • Causality: The chosen stationary and mobile phases do not have sufficient selectivity to differentiate between the two compounds.

  • Solutions:

    • Optimize the Mobile Phase: Systematically screen different solvent systems using TLC. Sometimes switching from a standard ethyl acetate/hexane system to one containing dichloromethane, ether, or toluene can dramatically alter selectivity.[8]

    • Use a Shallow Gradient: Instead of isocratic (single solvent mixture) elution, use a shallow gradient. Start with a very non-polar eluent and slowly increase the polarity. This will help resolve closely-eluting spots.

    • Reduce the Column Load: Overloading the column is a primary cause of poor separation. A general rule is to use a silica-to-crude material ratio of at least 30:1 by weight.[6]

    • Consider Preparative HPLC: For extremely challenging separations, preparative High-Performance Liquid Chromatography (HPLC) on a C18 (reverse-phase) column offers significantly higher resolving power.[8]

Table 2: Typical Chromatographic Conditions for Bromoquinolines
Stationary PhaseEluent SystemTarget Compound TypeNotes
Silica Gel (+1% NEt₃)Ethyl Acetate / HexaneFree BaseMost common starting point. The ratio is varied to achieve an Rf of ~0.3 for the product.[6][8]
Silica Gel (+1% NEt₃)Dichloromethane / Diethyl EtherFree BaseAn alternative system that can offer different selectivity for challenging separations.[3]
Neutral AluminaEthyl Acetate / HexaneFree BaseRecommended for compounds that show significant degradation even on deactivated silica.[3][10]

Section 4: Strategic Use of Acid-Base Properties

The ability to switch between the neutral free base and the charged hydrochloride salt is a powerful purification tool.

FAQ: When should I perform an acid-base extraction?

Answer: An acid-base extraction is ideal for removing non-basic impurities from your crude product.

  • Causality: This technique exploits the difference in the solubility of the basic quinoline and non-basic impurities in acidic aqueous solutions.[8]

  • Workflow:

    • Dissolve the crude free base in an organic solvent (e.g., dichloromethane).

    • Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your basic quinoline product will become protonated (forming the hydrochloride salt) and move into the aqueous layer.

    • Non-basic organic impurities will remain in the organic layer, which is then discarded.

    • The aqueous layer, now containing your purified hydrochloride salt, is basified (e.g., with NaOH or NaHCO₃) to regenerate the free base.

    • The purified free base is then extracted back into an organic solvent, dried, and the solvent is evaporated.[8] This provides a much cleaner material for subsequent chromatography or recrystallization.

FAQ: How do I prepare the final hydrochloride salt from the purified free base?

Answer: This is typically a straightforward precipitation reaction.

  • Causality: The hydrochloride salt of the quinoline is often a crystalline solid that is much less soluble in non-polar organic solvents than the free base.

  • Method: Dissolving the purified free base in a suitable solvent and adding a solution of HCl will cause the salt to precipitate.

Protocol 2: Formation and Isolation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified 5-Bromo-8-methoxyquinoline free base in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.[5]

  • Acidification: While stirring, slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether).

  • Precipitation: The hydrochloride salt will typically precipitate immediately as a solid. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Stir the resulting slurry for 15-30 minutes, then collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any excess acid and solvent. Dry the final product under high vacuum.

Section 5: Final Purity Assessment and Storage

FAQ: What are the signs of decomposition, and how should I store my purified 5-Bromo-8-methoxyquinoline hydrochloride?

Answer: Quinolines can be sensitive to light and air over long periods.

  • Signs of Deterioration: Common signs include a change in color (e.g., from off-white to yellow or brown) or a change in odor.[11] Formation of a precipitate in a solution or a change in melting point can also indicate degradation.[11]

  • Proper Storage: The purified compound should be stored in a tightly closed container, protected from light, in a cool, dry, and well-ventilated place.[12] For long-term storage, keeping it in a desiccator or under an inert atmosphere (nitrogen or argon) is recommended.

FAQ: How do I confirm the purity and identity of my final product?

Answer: A combination of analytical techniques is recommended for a comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic acid for good peak shape) can provide a precise purity value (e.g., >98%).[2]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the compound and detect any remaining impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point that matches the literature value is a good indicator of high purity.

By following this structured approach—assessing the crude material, selecting the right technique, troubleshooting effectively, and validating the final product—researchers can confidently and efficiently purify 5-Bromo-8-methoxyquinoline hydrochloride to the high standard required for their scientific endeavors.

References

  • Biosynce. (2025, October 30). What are the signs of quinoline deterioration? Biosynce Blog. Retrieved from [Link]

  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • IUCr Journals. (2017). 5,7-Dibromo-8-methoxyquinoline. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Quinoline - Chempedia. Retrieved from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Bromination of 8-Methoxyquinoline

Welcome to the technical support guide for the bromination of 8-methoxyquinoline. This resource is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this important synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the bromination of 8-methoxyquinoline. This resource is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this important synthetic transformation. Here, we will delve into the nuances of the reaction, troubleshoot common side reactions and experimental challenges, and provide field-proven protocols to ensure the success of your synthesis.

Understanding the Core Reaction: Regioselective Bromination

The bromination of 8-methoxyquinoline is a classic example of an electrophilic aromatic substitution. The methoxy group (-OCH₃) at the 8-position is a strong activating group, donating electron density to the quinoline ring system. This activation preferentially directs incoming electrophiles, such as the bromonium ion (Br⁺), to the electron-rich positions of the benzene ring portion of the quinoline scaffold.[1][2][3]

Due to electronic and steric factors, the primary product of this reaction is 5-bromo-8-methoxyquinoline .[4] The methoxy group directs ortho and para to itself. The position para to the methoxy group is C-5, and the position ortho is C-7. The C-5 position is generally favored for mono-bromination.[3]

Electrophilic Bromination Mechanism cluster_start Reactants cluster_reaction Reaction Pathway cluster_products Products & Byproducts 8-MQ 8-Methoxyquinoline Transition Electrophilic Attack at C5 8-MQ->Transition + Br₂ Br2 Br₂ Intermediate Sigma Complex (Wheland Intermediate) Product 5-Bromo-8-methoxyquinoline (Desired Product) Intermediate->Product - H⁺ Byproduct HBr Intermediate->Byproduct - Product Transition->Intermediate Troubleshooting_Workflow start Reaction Complete. Analyze Crude Product (TLC/NMR). issue What is the primary issue? start->issue low_yield Low Conversion/ Low Yield issue->low_yield Low Yield over_bromination Over-bromination (Di-bromo product observed) issue->over_bromination Side Products purification_issue Purification Difficulty issue->purification_issue Impure Product check_reagents Check Reagent Purity & Stoichiometry. low_yield->check_reagents Possible Cause reduce_br2 Reduce Br₂ Equivalents (to 1.0-1.1 eq). over_bromination->reduce_br2 Primary Solution run_column Perform Column Chromatography (Alumina or Silica). purification_issue->run_column Primary Method extend_time Extend Reaction Time. Monitor by TLC. check_reagents->extend_time If reagents are pure success Pure Product Obtained. extend_time->success lower_temp Lower Reaction Temp (0 °C). Add Bromine Slowly. reduce_br2->lower_temp Further Optimization lower_temp->success recrystallize Recrystallize from appropriate solvent. run_column->recrystallize For final polishing recrystallize->success

Sources

Optimization

Technical Support Center: Catalyst Selection &amp; Troubleshooting for 5-Bromo-8-methoxyquinoline Cross-Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific chemical challenges associated with 5-Br...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific chemical challenges associated with 5-Bromo-8-methoxyquinoline . While this molecule is a highly valuable privileged scaffold in medicinal chemistry, its structural features often wreak havoc on standard palladium and nickel catalytic cycles.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating experimental protocols to ensure your cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.) run to completion.

Part 1: Core Troubleshooting & FAQs

Q1: Why does my cross-coupling reaction with 5-Bromo-8-methoxyquinoline stall at <20% conversion despite using standard Pd(PPh₃)₄?

The Causality: The failure is rarely due to the oxidative addition of the C-Br bond itself. Instead, the issue is catalyst poisoning . The lone pair of electrons on the quinoline nitrogen, combined with the adjacent 8-methoxy oxygen, can act as a bidentate chelating agent[1]. This strongly coordinates to the active Pd(0) or Pd(II) metal center, forming an off-cycle, thermodynamically stable, and catalytically inactive species. Standard, flexible ligands like triphenylphosphine (PPh₃) lack the steric bulk required to block this coordination[2].

The Solution: You must transition to sterically demanding, electron-rich biaryl phosphine ligands (the Buchwald ligand family). Ligands such as XPhos , SPhos , or RuPhos create a protective steric shield around the palladium center, preventing the quinoline nitrogen from binding while simultaneously accelerating the oxidative addition step[1].

Q2: I am observing significant protodeboronation of my boronic acid during Suzuki-Miyaura coupling. How can I favor the productive pathway?

The Causality: Protodeboronation is a destructive side reaction where the boronic acid is cleaved by residual water or base before transmetalation can occur[1]. Because 5-bromo-8-methoxyquinoline can transiently slow down the catalytic cycle via weak metal coordination, the boronic acid is left waiting in the reaction mixture, increasing its vulnerability to degradation.

The Solution: Accelerate the transmetalation step and eliminate water. Switch to3[3]. Additionally, using a highly active pre-catalyst (e.g., XPhos Pd G3) ensures a rapid generation of Pd(0), pushing the substrate through the catalytic cycle before the boronic acid can degrade.

Q3: Which catalyst system is recommended for Buchwald-Hartwig amination of this substrate?

The Causality: C-N bond formation requires a delicate balance: the ligand must be bulky enough to prevent quinoline chelation, but electron-rich enough to facilitate the difficult reductive elimination of the amine. The Solution: RuPhos or BrettPhos paired with a Pd G3/G4 precatalyst is optimal. The pre-catalyst ensures a high initial concentration of active Pd(0), bypassing the difficult reduction of Pd(II) in the presence of a chelating substrate[2].

Part 2: Visualizing the Catalytic Logic

To understand how to defeat catalyst poisoning, we must visualize the competing pathways at the metal center.

CatalyticCycle Pd0 Active Pd(0) Catalyst Substrate 5-Bromo-8-methoxyquinoline Pd0->Substrate Poisoning Catalyst Poisoning (N, O Chelation) Substrate->Poisoning Small Ligands (e.g., PPh3) OxAdd Oxidative Addition (Productive) Substrate->OxAdd Bulky Ligands (e.g., XPhos) Poisoning->Pd0 Heat / Additives Transmet Transmetalation OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0

Mechanism of catalyst poisoning vs. productive cross-coupling cycle.

Troubleshooting Issue Reaction Stalls (<20% Conversion) Check Observe Reaction Mixture Issue->Check Precip Black Precipitate (Pd Black Formation) Check->Precip Yes Clear Homogeneous Solution (Catalyst Poisoning) Check->Clear No Sol1 Action: Switch to Pd G3/G4 Optimize Base/Solvent Precip->Sol1 Sol2 Action: Increase Ligand Bulk (Use XPhos or RuPhos) Clear->Sol2

Troubleshooting workflow for stalled cross-coupling reactions.

Part 3: Quantitative Data & Catalyst Selection Matrix

Use the following table to select the optimal conditions based on your specific cross-coupling variant. These parameters are optimized to suppress the chelating nature of 5-Bromo-8-methoxyquinoline.

Reaction TypePreferred Pre-catalystOptimal LigandBase & Solvent SystemExpected Yield RangePrimary Side Reaction to Monitor
Suzuki-Miyaura (Standard) Pd(OAc)₂ (2 mol%)XPhos (4 mol%)K₃PO₄ (aq) in 1,4-Dioxane75 - 90%Homocoupling of boronic acid
Suzuki-Miyaura (Anhydrous) XPhos Pd G3 (1 mol%)None (Built-in)TMSOK in THF80 - 95%Protodeboronation
Buchwald-Hartwig (1° Amines) RuPhos Pd G3 (2 mol%)RuPhos (2 mol%)Cs₂CO₃ in Toluene65 - 85%Hydrodehalogenation
Buchwald-Hartwig (2° Amines) BrettPhos Pd G3 (2 mol%)BrettPhos (2 mol%)NaOtBu in Toluene70 - 90%Catalyst Poisoning

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as "self-validating systems." This means the physical observations at each step will confirm whether the underlying chemical logic is functioning correctly.

Protocol A: High-Efficiency Suzuki-Miyaura Coupling

Optimized for sterically demanding/chelating substrates[4],[5].

Reagents:

  • 5-Bromo-8-methoxyquinoline (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.2 equiv, 1.2 mmol)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • K₃PO₄ (2.0 equiv, 2.0 mmol, finely ground)

  • 1,4-Dioxane / H₂O (4:1 ratio, 0.2 M)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-8-methoxyquinoline, the arylboronic acid, K₃PO₄, and XPhos Pd G3.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon (repeat 3 times). Causality: Traces of oxygen will promote the oxidative homocoupling of the boronic acid[1].

  • Solvent Addition: Add degassed 1,4-Dioxane and H₂O via syringe.

  • Self-Validating Observation: Stir at room temperature for 5 minutes. The solution should turn from a pale yellow suspension to a homogeneous deep red/orange solution . Validation: This color change confirms the rapid generation of the active, ligated Pd(0) species. If the solution turns black, oxygen has leaked in, or the ligand has dissociated.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 4-6 hours.

  • Monitoring: Check via LCMS. The absence of the 5-bromo peak (M+H: 238/240) and the appearance of the coupled product mass confirms completion.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination (Anhydrous)

Designed to prevent quinoline-induced catalyst stalling[2].

Reagents:

  • 5-Bromo-8-methoxyquinoline (1.0 equiv, 1.0 mmol)

  • Amine Nucleophile (1.5 equiv, 1.5 mmol)

  • RuPhos Pd G3 (0.03 equiv, 3 mol%)

  • RuPhos Ligand (0.03 equiv, 3 mol%)

  • Cs₂CO₃ (2.0 equiv, 2.0 mmol)

  • Anhydrous Toluene (0.15 M)

Step-by-Step Methodology:

  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or using standard Schlenk technique, charge a vial with the quinoline substrate, RuPhos Pd G3, RuPhos ligand, and Cs₂CO₃.

  • Incremental Addition Strategy: Add the anhydrous toluene. Crucial Step: Add the amine nucleophile slowly over 10 minutes. Causality: Incremental addition maintains a low concentration of the nucleophile, preventing it from outcompeting the ligand for the Pd center.

  • Self-Validating Observation: Heat to 100 °C. The reaction must remain a clear, dark amber color. Validation: If a black mirror forms on the glass, the catalyst has undergone thermal degradation (Pd-black formation) due to insufficient ligand stabilization.

  • Reaction: Stir at 100 °C for 12 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove the inorganic base and Pd residues. Concentrate the filtrate under reduced pressure and purify.

Sources

Troubleshooting

Technical Support Center: Palladium Remediation in 5-Bromo-8-methoxyquinoline Hydrochloride Synthesis

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals facing the complex challenge of removing residual palladium (Pd) from 5-Bromo-8-methoxyquinoline hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals facing the complex challenge of removing residual palladium (Pd) from 5-Bromo-8-methoxyquinoline hydrochloride following metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Due to the stringent International Council for Harmonisation (ICH) Q3D guidelines, residual palladium in Active Pharmaceutical Ingredients (APIs) must typically be reduced to <10 ppm [1]. This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols to achieve regulatory compliance without sacrificing product yield.

Part 1: Mechanistic Workflow & Visualization

The removal of palladium from quinoline derivatives is notoriously difficult due to the formation of a "chelation trap." The workflow below illustrates the necessary sequence of physical and chemical disruptions required to decouple the metal from the product before scavenging.

PdRemediation N1 Crude Reaction Mixture (Quinoline HCl Salt + Pd) N2 Aqueous Workup (pH 8-9) Break Pd-Cl & Salt Complexes N1->N2 NaHCO3 / EtOAc N3 Add Solid Scavenger (Si-Thiol or MP-TMT) @ 50°C N2->N3 Organic Phase N4 Filter through Celite Wash with warm solvent N3->N4 12-16 hours N5 Re-acidify with HCl (g) Orthogonal Crystallization N4->N5 Pd-free filtrate N6 Pure 5-Bromo-8-methoxyquinoline HCl (< 10 ppm Pd) N5->N6 Isolate via filtration

Workflow for disrupting palladium-quinoline coordination and scavenging residual metal.

Part 2: Troubleshooting & FAQs

Q1: Why does 5-Bromo-8-methoxyquinoline hydrochloride retain palladium so stubbornly compared to other intermediates? A1: The difficulty is rooted in thermodynamics and speciation. The quinoline nitrogen is a powerful σ -donor, and the adjacent 8-methoxy group provides a secondary coordination site, forming highly stable bidentate Pd(II) chelates. Furthermore, the hydrochloride salt form introduces high local concentrations of chloride ions, which stabilize soluble chloropalladate species (e.g., [PdCl4​]2− ). This dual-affinity prevents standard silica plug filtration from working, as the product itself acts as a competitive ligand against the purification medium [1].

Q2: Should I perform the scavenging step on the hydrochloride salt or the free base? A2: Always scavenge on the free base . Attempting to scavenge the HCl salt directly in polar solvents often fails because the excess chloride outcompetes the scavenger for Pd(II) coordination. Neutralizing the mixture (e.g., with aqueous NaHCO3​ ) achieves two critical goals: it disrupts the chloropalladate complexes and increases the organic solubility of the quinoline, allowing solid-supported scavengers to effectively strip the metal without product precipitation [1].

Q3: I used a standard Si-Thiol scavenger, but my residual Pd is plateauing at 150 ppm. How do I drive it below the 10 ppm limit? A3: A plateau in Pd removal usually indicates a kinetic bottleneck. The off-rate (dissociation) of Pd from the quinoline chelate is extremely slow at room temperature.

  • Actionable Causality: Increase the temperature to 50–60 °C. This provides the activation energy needed to break the product-Pd bond. Extend the agitation time to 12–16 hours. If the plateau persists, switch to a scavenger with a higher thermodynamic affinity for Pd(II), such as Macroporous Polystyrene 2,4,6-trimercaptotriazine (MP-TMT) or utilize a synergistic Potassium Isopropyl Xanthate (PIX) / Iodine system[4].

Q4: How can I prevent severe product loss during the palladium removal process? A4: Product loss typically occurs via non-specific physisorption onto activated carbon or unfunctionalized silica. To mitigate this, avoid activated carbon for highly polar or basic APIs. Instead, use highly cross-linked functionalized resins (e.g., MP-TMT) with a defined loading capacity. Because these scavengers rely on targeted chemisorption, you can use a precise stoichiometric excess (e.g., 5 equivalents relative to the initial Pd catalyst input) rather than bulk mass, preserving >95% of your product yield [2].

Part 3: Quantitative Scavenger Selection Data

Selecting the right scavenger requires balancing the oxidation state of the residual palladium against the chemical environment of your process.

Scavenger TypeMode of ActionTarget Pd SpeciesLoading CapacityOptimal ConditionsPros & Cons
Si-Thiol ChemisorptionPd(II), Pd(0)~1.2–1.5 mmol/gEtOAc, 2-MeTHF / 40–60°CPros: Fast kinetics, broad utility. Cons: Can oxidize to disulfide over time.
MP-TMT ChemisorptionPd(II) > Pd(0)~0.5–1.0 mmol/gDMF, THF / 50–80°CPros: Extremely high affinity for Pd(II) [3]. Cons: Slower kinetics, requires heating.
Activated Carbon PhysisorptionPd(0) nanoparticlesN/AAlcohols, THF / RTPros: Highly cost-effective. Cons: High product loss via non-specific binding.
PIX (Xanthate) PrecipitationPd(II)HighAqueous/Organic biphasicPros: Ultra-efficient (<1 ppm) [4]. Cons: Requires extraction/filtration of precipitate.

Part 4: Validated Experimental Protocol

Protocol: High-Affinity Palladium Scavenging and Orthogonal Re-Salting

Objective: Reduce Pd from >2000 ppm to <10 ppm in 5-Bromo-8-methoxyquinoline. Self-Validating Mechanism: This protocol is designed as a self-validating system. Step 1 (Free-basing) ensures all Pd is chemically accessible by removing chloride competition. Step 4 (Thermal Incubation) overcomes the kinetic barrier of the quinoline-Pd chelate. Step 6 (Re-salting) acts as an orthogonal purification step, rejecting any trace unbound metals into the mother liquor during crystallization.

Step-by-Step Methodology:

  • Free-Basing: Suspend the crude 5-Bromo-8-methoxyquinoline hydrochloride (1.0 eq) in 2-Methyltetrahydrofuran (2-MeTHF) (10 volumes). Add saturated aqueous NaHCO3​ (5 volumes) and stir vigorously at room temperature until the solid completely dissolves and CO2​ evolution ceases.

  • Phase Separation: Transfer to a separatory funnel and isolate the organic layer. Wash the organic layer with brine (3 volumes) to remove residual aqueous salts and dry over anhydrous Na2​SO4​ .

  • Scavenger Addition: To the filtered organic phase, add Si-Thiol or MP-TMT scavenger. Calculate the mass to provide 5 to 10 molar equivalents of functional groups relative to the total initial Pd catalyst loading used in the reaction.

  • Thermal Incubation: Heat the suspension to 55 °C. Stir gently via an overhead stirrer (avoid magnetic stir bars which can grind the resin and create fines) for 12–16 hours.

  • Filtration: Filter the mixture hot through a pad of Celite or a PTFE membrane (0.45 µm) to remove the Pd-loaded scavenger. Wash the filter cake thoroughly with warm 2-MeTHF (2 volumes) to ensure complete product recovery.

  • Re-acidification & Crystallization: Cool the combined filtrate to 0–5 °C in an ice bath. Slowly bubble anhydrous HCl gas (or add a stoichiometric amount of HCl in dioxane) until the pH of the solution reaches 1–2. The purified 5-Bromo-8-methoxyquinoline hydrochloride will precipitate as a crystalline solid.

  • Isolation: Filter the crystals, wash with cold Methyl tert-butyl ether (MTBE) (2 volumes), and dry under vacuum at 40 °C to a constant weight. Submit a sample for ICP-MS analysis to verify Pd levels are <10 ppm.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Organic Process Research & Development (ACS Publications) URL:[Link]

  • A Novel Methodology for Efficient Removal of Residual Palladium from a Product of the Suzuki−Miyaura Coupling with Polymer-Supported Ethylenediamine Derivatives Organic Process Research & Development (ACS Publications) URL:[Link]

  • Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger Green Chemistry (RSC Publishing) URL:[Link]

Optimization

Technical Support Center: Identifying and Removing Isomeric Impurities of 5-Bromo-8-methoxyquinoline

Welcome to the Technical Support Center for quinoline derivative synthesis and purification. 5-Bromo-8-methoxyquinoline is a highly valuable heterocyclic building block used extensively in cross-coupling reactions and th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoline derivative synthesis and purification. 5-Bromo-8-methoxyquinoline is a highly valuable heterocyclic building block used extensively in cross-coupling reactions and the development of biologically active molecules, including topoisomerase inhibitors[1]. However, achieving high isomeric purity during its synthesis is a common challenge.

This guide provides in-depth troubleshooting, analytical workflows, and self-validating protocols to help you identify and eliminate isomeric impurities.

Part 1: Mechanistic FAQs – Understanding Impurity Formation

Q1: Why do isomeric impurities form during the bromination of 8-methoxyquinoline? A1: The formation of isomers is dictated by the electronic properties of the quinoline ring. The methoxy group (-OCH₃) at the C-8 position is a strong electron-donating group. Through resonance (+M effect), it significantly activates the ring toward electrophilic aromatic substitution, specifically directing the incoming bromonium ion (Br⁺) to the para (C-5) and ortho (C-7) positions[2]. While the C-5 position is sterically and electronically favored (yielding the desired 5-bromo-8-methoxyquinoline), incomplete regiocontrol can lead to the formation of the 7-bromo-8-methoxyquinoline isomer.

Q2: What causes the formation of the 5,7-dibromo-8-methoxyquinoline impurity? A2: Over-bromination occurs when the reaction stoichiometry is not strictly controlled or when highly reactive brominating agents are used without temperature modulation. Once the 5-bromo isomer forms, the C-7 position remains sufficiently activated to undergo a second electrophilic attack if excess molecular bromine (Br₂) or N-bromosuccinimide (NBS) is present in the reaction matrix[3].

Regioselectivity SM 8-Methoxyquinoline (Starting Material) Br2 Electrophilic Bromination (Br2 or NBS) SM->Br2 P_5Br 5-Bromo-8-methoxyquinoline (Major Product, C-5 Attack) Br2->P_5Br Favored Pathway P_7Br 7-Bromo-8-methoxyquinoline (Minor Isomer, C-7 Attack) Br2->P_7Br Unfavored Pathway P_57Br 5,7-Dibromo-8-methoxyquinoline (Over-brominated Impurity) P_5Br->P_57Br Excess Reagent P_7Br->P_57Br Excess Reagent

Causality of regioselective bromination and isomeric impurity formation.

Part 2: Analytical Identification Workflows

Q3: How can I definitively distinguish the 5-bromo isomer from the 7-bromo and 5,7-dibromo impurities? A3: Proton Nuclear Magnetic Resonance (¹H NMR) is the most authoritative, self-validating tool for this structural assignment. The substitution pattern directly alters the spin-spin coupling of the aromatic protons on the carbocyclic ring[4].

  • 5-Bromo Isomer: The C-6 and C-7 protons appear as two distinct doublets with an ortho coupling constant ( J≈8.4 Hz).

  • 5,7-Dibromo Impurity: The C-6 proton is isolated between two bromine atoms and will appear as a distinct singlet.

Table 1: ¹H NMR Diagnostic Shifts (400 MHz, CDCl₃)
CompoundC-6 Proton Shift (δ)C-7 Proton Shift (δ)Coupling PatternReference
5-Bromo-8-methoxyquinoline 7.73 ppm6.94 ppmTwo doublets ( J=8.4 Hz)[4],
7-Bromo-8-methoxyquinoline ~7.60 ppmN/A (Substituted)Doublet (C-5/C-6 coupling)inferred from
5,7-Dibromo-8-methoxyquinoline ~7.96 ppmN/A (Substituted)Singlet

Part 3: Purification and Removal Strategies

Q4: What is the most effective chromatographic method to separate these isomers? A4: Because the 5-bromo and 7-bromo isomers have identical molecular weights and highly similar dipole moments, standard silica gel chromatography often results in co-elution. A proven, self-validating approach is to use a short neutral alumina column rather than silica. Alumina provides distinct surface interactions for quinoline nitrogen lone pairs. Eluting with a low-polarity solvent system, such as Ethyl Acetate/Hexane (1:3), effectively resolves the 5-bromo product from the dibromo impurity and unreacted starting material[5],.

Table 2: Chromatographic & Purification Conditions
MethodStationary Phase / SolventTarget Impurity RemovedExpected Outcome
Column Chromatography Neutral Alumina / EtOAc:Hexane (1:3)Unreacted SM, 5,7-Dibromo>95% purity of mono-bromo fraction
Reverse-Phase HPLC C18 / Acetonitrile:Water (Gradient)7-Bromo isomerBaseline resolution of positional isomers
Recrystallization Toluene/Heptane or EtOH/WaterTrace Isomers & Colored bodies>99% Isomeric Purity[5]

Part 4: Step-by-Step Experimental Protocols

Protocol 1: Chromatographic Removal of Isomeric Impurities

Causality Check: This protocol utilizes alumina to prevent the acidic degradation/tailing of quinolines often seen on standard silica, ensuring sharp bands and clean separation[5].

  • Preparation: Pack a short column with neutral alumina (Brockmann Grade I or II).

  • Loading: Dissolve the crude bromination mixture in a minimal volume of dichloromethane (DCM) and load it evenly onto the alumina bed.

  • Elution: Elute the column using an isocratic solvent system of Ethyl Acetate/Hexane (1:3)[5].

  • Validation (TLC): Spot fractions on alumina TLC plates. The 5,7-dibromo impurity (less polar) will elute first, followed by the desired 5-bromo-8-methoxyquinoline, and finally any unreacted starting material.

  • Pooling: Combine fractions containing the pure 5-bromo isomer (verify via TLC) and concentrate under reduced pressure.

Protocol 2: Recrystallization for Absolute Isomeric Purity

Causality Check: Recrystallization exploits the differential lattice energies and solubility profiles of the isomers. The 5,7-dibromo impurity has a higher molecular weight and different crystal packing dynamics, allowing the 5-bromo isomer to be selectively crystallized[5].

  • Solvent Selection: Suspend the semi-pure 5-bromo-8-methoxyquinoline in a mixture of toluene and heptane[5].

  • Dissolution: Heat the suspension gradually to 80°C until the solid completely dissolves. Do not use excessive solvent; maintain a saturated state.

  • Cooling: Remove from heat and allow the solution to cool to room temperature at a rate of ~1°C/minute. Note: Rapid cooling (crashing out) will trap isomeric impurities within the crystal lattice.

  • Crystallization: Once at room temperature, transfer the flask to an ice bath (0-5°C) for 2 hours to maximize recovery.

  • Isolation: Filter the crystals under a vacuum and wash with ice-cold heptane. Validate the final purity using the ¹H NMR parameters outlined in Table 1.

Purification Crude Crude Reaction Mixture (5-Br, 7-Br, 5,7-diBr, SM) TLC TLC Validation (Determine Rf on Alumina) Crude->TLC Column Alumina Column Chromatography (EtOAc/Hexane 1:3) TLC->Column Confirm Solvent System Fractions Fraction Collection & NMR Analysis Column->Fractions Recryst Recrystallization (Toluene/Heptane) Fractions->Recryst Pool enriched 5-Br fractions Waste Discard Isomeric Impurities Fractions->Waste 5,7-diBr & 7-Br fractions Pure Pure 5-Bromo-8-methoxyquinoline (>99% Isomeric Purity) Recryst->Pure Slow Cooling & Filtration Recryst->Waste Impurity-rich Mother Liquor

Self-validating workflow for the isolation and purification of 5-bromo-8-methoxyquinoline.

References

  • Technical Support Center: Purification of 5-Bromo-6-methoxy-8-nitroquinoline BenchChem
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents ResearchG
  • Supporting Information: NMR Spectral D
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles ACG Public
  • Dichotomy in Regioselectivity of Electrophilic Reaction WuXi AppTec
  • Technical Support Center: Optimization of Bromination of 8-Substituted Quinolines BenchChem

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Bromoquinoline Isomers in Suzuki Coupling

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold is a cornerstone of molecular design, appearing in a vast array of biologically active compounds.[1] The ability to preci...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold is a cornerstone of molecular design, appearing in a vast array of biologically active compounds.[1] The ability to precisely functionalize this privileged structure is paramount for generating novel chemical entities and optimizing lead compounds. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, making it an indispensable tool in the synthetic chemist's arsenal.[2][3]

This guide provides an in-depth comparison of the reactivity of various bromoquinoline isomers in the Suzuki coupling reaction. By understanding the interplay of electronic and steric factors that govern their reactivity, researchers can make more informed decisions in planning their synthetic strategies, leading to more efficient and successful outcomes.

The Decisive Factors: Electronics and Sterics

The reactivity of a bromoquinoline isomer in a Suzuki coupling is not uniform across all positions. It is primarily dictated by a combination of electronic effects, stemming from the influence of the nitrogen atom, and steric hindrance around the carbon-bromine bond.[4]

Electronic Effects: The nitrogen atom in the quinoline ring is electron-withdrawing, which creates a degree of electron deficiency in the ring system. This effect is most pronounced at the α (2 and 4) and γ (5 and 7) positions relative to the nitrogen. An electron-deficient aromatic ring enhances the rate of the oxidative addition step in the Suzuki catalytic cycle, which is often the rate-determining step.[5] Consequently, bromoquinolines with the bromine atom at these electron-poor positions are generally more reactive.[6]

Steric Hindrance: The accessibility of the carbon-bromine bond to the palladium catalyst is another critical factor.[7] Positions that are flanked by the adjacent fused ring or other substituents can be sterically hindered, which can impede the approach of the bulky palladium catalyst complex and slow down the reaction rate.[8] For instance, the 4- and 5-positions can experience greater steric hindrance due to their proximity to the fused ring system.[4]

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Ar_Ar_prime Ar-Ar' (Coupled Product) ArPdAr_prime->Ar_Ar_prime ArX Ar-X (Bromoquinoline) ArX->ArPdX Ar_prime_B Ar'-B(OR)₂ (Boronic Acid/Ester) Ar_prime_B->ArPdX Base Base Base->ArPdX

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Comparative Reactivity of Bromoquinoline Isomers

The following table summarizes the general reactivity trends and provides example conditions for the Suzuki coupling of different bromoquinoline isomers. It is important to note that optimal conditions can vary depending on the specific boronic acid partner and desired product.

Bromoquinoline IsomerGeneral ReactivityExample Conditions & YieldReference
2-Bromoquinoline HighPd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80 °C[3]
3-Bromoquinoline Moderate to HighPd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane/H₂O, 90 °C, ~85%[1]
4-Bromoquinoline HighPd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane/H₂O, 90 °C[9]
5-Bromoquinoline ModeratePd(OAc)₂, SPhos, K₃PO₄, Toluene, 100 °C[10]
6-Bromoquinoline ModeratePd(PPh₃)₄, Na₂CO₃, DME/H₂O, 85 °C[3]
7-Bromoquinoline ModeratePd(dppf)Cl₂, Cs₂CO₃, DMF, 100 °C[4]
8-Bromoquinoline Low to ModeratePd(OAc)₂, XPhos, K₃PO₄, t-BuOH, 100 °C[10]

General Trend: Isomers with the bromine on the pyridine ring (2-, 3-, and 4-bromoquinoline) tend to be more reactive than those with the bromine on the benzene ring (5-, 6-, 7-, and 8-bromoquinoline) due to the electronic influence of the nitrogen atom.[4] Among the pyridine-ring isomers, 2- and 4-bromoquinoline often exhibit the highest reactivity. 8-Bromoquinoline is often the least reactive due to a combination of less favorable electronics and potential chelation of the palladium catalyst by the nitrogen and bromine atoms.

Experimental Protocol: A General Procedure for Suzuki Coupling of 3-Bromoquinoline

This protocol provides a representative method for the Suzuki coupling of 3-bromoquinoline with an arylboronic acid.[1]

Materials:

  • 3-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 3-Bromoquinoline, Boronic Acid, Catalyst, Base B Establish Inert Atmosphere (Evacuate/Backfill with Argon 3x) A->B C Add Degassed Solvent B->C D Heat and Stir (e.g., 90°C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to Room Temperature and Quench with Water E->F G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography H->I

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.[9]

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 3-bromoquinoline, the arylboronic acid, the palladium catalyst, and the base.[9]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[9]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.[9]

  • Extraction: Extract the aqueous layer with the organic solvent (3x).[9]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[9]

Conclusion

The reactivity of bromoquinoline isomers in Suzuki coupling is a nuanced interplay of electronic and steric factors. A clear understanding of these principles allows for the rational selection of starting materials and reaction conditions. Generally, isomers with the bromine on the electron-deficient pyridine ring (positions 2, 3, and 4) exhibit higher reactivity. By leveraging this knowledge and employing robust experimental protocols, researchers can efficiently synthesize a diverse range of substituted quinolines for applications in drug discovery and materials science.

References

  • D. A. Thomas, et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

  • D. A. Thomas, et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Retrieved from [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • Semantic Scholar. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically import. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Reaction scheme for the Suzuki-Miyaura cross-coupling of.... Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • PMC. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Retrieved from [Link]

  • Scribd. (n.d.). Suzuki Coupling Reaction Procedure | PDF. Retrieved from [Link]

  • Springer. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Organic Chemistry Portal. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Retrieved from [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Retrieved from [Link]

  • PMC. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PMC. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Comparative

Comparative Analysis of 5-Substituted vs. 8-Substituted Quinolines: A Guide for Researchers

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-infla...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The position of substituents on the quinoline ring system profoundly influences its physicochemical properties, reactivity, and ultimately, its pharmacological profile. This guide provides a comparative analysis of 5-substituted and 8-substituted quinolines, offering insights into their distinct characteristics to aid researchers in drug discovery and development.

Physicochemical Properties: A Tale of Two Positions

The electronic and steric nature of substituents, along with their position on the quinoline ring, dictates key physicochemical parameters like lipophilicity (logP) and the acid dissociation constant (pKa). These properties, in turn, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]

Lipophilicity (logP): This parameter is crucial for a drug's ability to cross biological membranes.[4] While the inherent lipophilicity of a substituent plays a major role, its position on the quinoline ring can also have a significant impact. For instance, in a series of halogenated 8-hydroxyquinolines, the experimentally determined logP values showed a general trend of increasing with the introduction of halogens, though not always in a straightforwardly predictable manner.[5] Generally, substituents at the 5- and 8-positions, being on the carbocyclic ring, have a more direct influence on overall lipophilicity compared to positions on the pyridine ring. The introduction of lipophilic groups at either position can enhance membrane permeability, but excessive lipophilicity can lead to poor aqueous solubility and non-specific toxicity.[3]

Acidity/Basicity (pKa): The pKa of the quinoline nitrogen is a critical determinant of its ionization state at physiological pH, which affects receptor binding and solubility.[6] Electron-withdrawing groups generally decrease the basicity (lower pKa) of the quinoline nitrogen, while electron-donating groups increase it.[6] The position of the substituent influences the magnitude of this effect. Substituents at the 8-position are in closer proximity to the nitrogen atom and can exert a more pronounced electronic influence through space compared to those at the 5-position. For example, an electron-withdrawing group at C8 would be expected to have a stronger base-weakening effect than the same group at C5.

Table 1: Comparative Physicochemical Properties of Representative 5- and 8-Substituted Quinolines

CompoundSubstitution PatternlogP (Calculated)pKa (Predicted)Reference
5-Bromo-8-hydroxyquinoline5-Br, 8-OH3.26-[7]
7-Bromo-8-hydroxyquinoline7-Br, 8-OH3.26-[7]
6-(Trifluoromethyl)quinoline6-CF33.25-[8]
7-(Trifluoromethyl)quinoline7-CF3-2.55[8]

Note: This table presents a selection of data to illustrate general trends. Experimental conditions can influence these values.

Reactivity and Synthesis: Positional Influences on Chemical Transformations

The electronic and steric environment of the 5- and 8-positions dictates their reactivity in chemical syntheses.

Electrophilic Aromatic Substitution: Electrophilic substitution on the quinoline ring preferentially occurs on the more electron-rich benzene ring, primarily at the 5- and 8-positions.[9] The directing influence of existing substituents and the reaction conditions determine the regioselectivity. For instance, the bromination of 8-hydroxyquinoline can lead to a mixture of 5-bromo, 7-bromo, and 5,7-dibromo derivatives, with the ratio depending on the amount of brominating agent used.[10] In contrast, bromination of 8-methoxyquinoline yields the 5-bromo derivative as the major product.[10]

Nucleophilic Aromatic Substitution: The pyridine ring of quinoline is generally more susceptible to nucleophilic attack than the benzene ring. However, the presence of activating groups can facilitate nucleophilic substitution on the carbocyclic ring. The synthesis of 8-aminoquinolines, for example, often involves the reduction of a corresponding nitroquinoline precursor.[11]

This protocol outlines a metal-free method for the C5-halogenation of 8-substituted quinolines.[12]

Materials:

  • 8-Substituted quinoline

  • Trichloroisocyanuric acid (TCCA) or Tribromoisocyanuric acid (TBCA) (0.36 equivalents)

  • Solvent (e.g., acetonitrile)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve the 8-substituted quinoline in the chosen solvent in a reaction vessel.

  • Add the trihaloisocyanuric acid to the solution.

  • Stir the reaction mixture at room temperature under air.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction and work up to isolate the C5-halogenated product.

G cluster_0 Synthesis of 5-Halogenated 8-Substituted Quinolines 8-Substituted Quinoline 8-Substituted Quinoline Reaction Reaction 8-Substituted Quinoline->Reaction Trihaloisocyanuric Acid Trihaloisocyanuric Acid Trihaloisocyanuric Acid->Reaction 5-Halogenated Product 5-Halogenated Product Reaction->5-Halogenated Product

Caption: General workflow for the metal-free C5-halogenation of 8-substituted quinolines.

Biological Activity and Drug Design: The Critical Role of Substituent Position

The substitution pattern on the quinoline ring is a key determinant of its biological activity.[13][14] The distinct steric and electronic environments of the 5- and 8-positions lead to different interactions with biological targets.

8-Substituted Quinolines and Metal Chelation: A hallmark of 8-hydroxyquinoline and its derivatives is their ability to chelate metal ions.[15][16][17] The proximity of the hydroxyl group at the 8-position and the quinoline nitrogen creates a bidentate ligand capable of binding to various metal ions. This chelating property is central to the biological activities of many 8-hydroxyquinoline-based drugs, including their roles as anticancer, antineurodegenerative, and antimicrobial agents.[15][18][19][20] The introduction of substituents at the 5- and 7-positions of 8-hydroxyquinoline can modulate its lipophilicity and chelating ability, thereby fine-tuning its biological activity and reducing toxicity.[15]

G cluster_0 Chelation by 8-Hydroxyquinoline N N M M Metal Ion N->M Coordination O O O->M Coordination Quinoline Quinoline Ring

Caption: Diagram illustrating the chelation of a metal ion by 8-hydroxyquinoline.

5-Substituted Quinolines in Drug Design: Substituents at the 5-position have also been shown to be crucial for the biological activity of various quinoline derivatives.[21] For instance, certain 5-substituted 8-hydroxyquinolines have demonstrated potent antineurodegenerative activity.[18] In the context of anticancer agents, 6-bromo-5-nitroquinoline has exhibited significant antiproliferative activity.[22] The introduction of bulky or specific functional groups at the 5-position can influence binding to target proteins and modulate the overall pharmacological profile.

Table 2: Biological Activities of Representative 5- and 8-Substituted Quinolines

Compound ClassSubstitution PatternBiological ActivityMechanism of Action (if known)Reference(s)
8-Hydroxyquinolines8-OHAnticancer, Antineurodegenerative, AntimicrobialMetal chelation[15][16][17]
5-Substituted 8-Hydroxyquinolines5-R, 8-OHAntineurodegenerativeModulation of metal chelation and other properties[18]
5-Nitroquinolines5-NO2AnticancerInduction of apoptosis[22]
8-Aminoquinolines8-NH2Antimalarial, Antileishmanial, AntimicrobialBroad-spectrum anti-infective[11]
Conclusion

The choice between a 5-substituted and an 8-substituted quinoline scaffold in drug design is a critical decision that significantly impacts the resulting compound's properties and biological activity. 8-Substituted quinolines, particularly 8-hydroxyquinolines, are renowned for their metal-chelating abilities, which underpin many of their therapeutic applications. Conversely, substituents at the 5-position offer a distinct avenue for modulating a molecule's interaction with biological targets and fine-tuning its ADME properties. A thorough understanding of the steric and electronic effects imparted by substituents at these two key positions is paramount for the rational design of novel and effective quinoline-based therapeutics.

References

  • General synthetic route for the synthesis of 8-substituted quinoline-linked sulfonamide derivatives (5a–h). Reagents and conditions - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products - Canadian Science Publishing. (n.d.). Retrieved from [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2013). Drug Design, Development and Therapy, 1973.
  • Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines - PMC. (n.d.). Retrieved from [Link]

  • (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. (n.d.). Retrieved from [Link]

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives | ACS Omega. (n.d.). Retrieved from [Link]

  • UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - SciSpace. (n.d.). Retrieved from [Link]

  • 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. (2013). Drug Design, Development and Therapy, 1973.
  • Quinoline Heterocycles: Synthesis and Bioactivity - IntechOpen. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (n.d.). Retrieved from [Link]

  • Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline - Semantic Scholar. (n.d.). Retrieved from [Link]

  • 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. (2013). Drug Design, Development and Therapy, 1973.
  • Synthesis of quinolines 5. Isolated yields of 5 are presented. - ResearchGate. (n.d.). Retrieved from [Link]

  • Modified POM Analysis of Substituted 8-Hydroxyquinolines as Perspective Antibacterial Agents In Silico and Their In Vitro Antibacterial Activity Screening[v1] | Preprints.org. (n.d.). Retrieved from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (n.d.). Retrieved from [Link]

  • The role of 8-quinolinyl moieties in tuning the reactivity of palladium(II) complexes: a kinetic and mechanistic study | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes - PMC. (n.d.). Retrieved from [Link]

  • Synthetic Routes to Quinoline-Based Derivatives having Potential Anti-Bacterial and Anti-Fungal Properties | Bentham Science Publishers. (n.d.). Retrieved from [Link]

  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed. (n.d.). Retrieved from [Link]

  • Quinolines. II. The Synthesis of 8-Substituted 3-Methyl-4-(1 - ACS Publications - ACS.org. (n.d.). Retrieved from [Link]

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC - NIH. (n.d.). Retrieved from [Link]

  • Understanding the electronic and π-conjugation roles of quinoline on ligand substitution reactions of platinum(II) complexes | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Electrosynthesis of Highly Functionalized Quinolines through Radical Annulation–Polar Addition Cascade | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]

  • The experimental lipophilicity (logPTLC) for compounds 1-24. - ResearchGate. (n.d.). Retrieved from [Link]

  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents | Organometallics - ACS Publications. (n.d.). Retrieved from [Link]

  • Structures of quinoline and 8-substituted quinolines. - ResearchGate. (n.d.). Retrieved from [Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing). (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (n.d.). Retrieved from [Link]

  • Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. (n.d.). Retrieved from [Link]

  • Recent Progress in the Synthesis of Quinolines - PubMed. (n.d.). Retrieved from [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (n.d.). Retrieved from [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (n.d.). Retrieved from [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives | Scilit. (n.d.). Retrieved from [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ResearchGate. (n.d.). Retrieved from [Link]

  • Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study - MDPI. (n.d.). Retrieved from [Link]

  • Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.). Retrieved from [Link]

Sources

Validation

Biological Activity of 5-Bromo-8-methoxyquinoline Derivatives vs. Other Haloquinolines: A Comparative Guide

Structural Dynamics: The Haloquinoline Scaffold In drug discovery, the quinoline scaffold serves as a privileged pharmacophore. Halogenation—particularly bromination at the C5 or C6 position—is a classical strategy to in...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics: The Haloquinoline Scaffold

In drug discovery, the quinoline scaffold serves as a privileged pharmacophore. Halogenation—particularly bromination at the C5 or C6 position—is a classical strategy to increase a molecule's lipophilicity, thereby enhancing cell permeability and deep-pocket target engagement[1]. However, it is the substitution at the C8 position that dictates the fundamental mechanism of action.

Traditional 8-hydroxyquinolines (e.g., clioquinol) rely heavily on the chelation of divalent biometals (Cu²⁺, Zn²⁺, Fe²⁺) to exert their broad-spectrum antimicrobial and neuroprotective effects[2][3]. By masking this hydroxyl group via methylation to yield 5-bromo-8-methoxyquinoline derivatives , we intentionally abrogate non-specific metal chelation. This structural modification shifts the molecule's pharmacological profile from a general chelator to a specific, direct protein binder. Consequently, 8-methoxyquinolines demonstrate potent, targeted activity against specific enzymes such as Topoisomerase I in oncology models[4] and Acetylcholinesterase (AChE) in neurological models[5].

G Core 8-Substituted Haloquinolines Hydro 8-Hydroxyquinolines (e.g., Clioquinol) Core->Hydro Metho 8-Methoxyquinolines (e.g., 5-Bromo-8-methoxyquinoline) Core->Metho Mech1 Strong Metal Chelation (Cu2+, Zn2+, Fe2+) Hydro->Mech1 Mech2 Direct Protein Binding (Steric & Electronic Fit) Metho->Mech2 Bio1 Broad Antimicrobial & Neuroprotective Mech1->Bio1 Bio2 Targeted Anticancer (Topo I) & AChE Inhibition Mech2->Bio2

Caption: Mechanistic divergence between 8-hydroxy and 8-methoxy haloquinolines.

Comparative Biological Profiling

The biological efficacy of 5-bromo-8-methoxyquinolines diverges significantly from its hydroxylated counterparts. Table 1 summarizes the quantitative data comparing these derivatives across various biological targets.

Table 1: Quantitative Biological Profiling of Haloquinolines
Compound ClassRepresentative MoleculePrimary Target / MechanismEfficacy (IC₅₀ / MIC)Key Application
8-Methoxyquinolines 5-Bromo-8-methoxyquinolineAcetylcholinesterase (AChE)3.15 – 4.96 µMAnti-Alzheimer's[5]
8-Methoxyquinolines 5-Bromo-8-methoxycoumarin-3-carboxylic acidCytotoxicity (MCF-7, HepG-2)High CytotoxicityOncology[6]
8-Hydroxyquinolines 5,7-Dibromo-8-hydroxyquinolineTopoisomerase I Inhibition6.7 – 25.6 µg/mLOncology[4]
8-Hydroxyquinolines Clioquinol (5-Cl, 7-I, 8-OH)Metal Chelation (Cu²⁺, Zn²⁺)1 – 8 µg/mL (MRSA)Antimicrobial[2]

Key Insights:

  • Neurological Targeting: 5-bromo-8-methoxyquinoline derivatives exhibit highly specific AChE inhibition (IC₅₀ ~3.15 µM), making them promising candidates for Alzheimer's disease[5]. The methoxy group prevents the off-target heavy metal stripping often associated with 8-hydroxyquinolines.

  • Oncology: Hybrid molecules, such as 5-bromo-8-methoxycoumarin-3-carboxylic acid, demonstrate significant in vitro cytotoxicity against breast (MCF-7) and liver (HepG-2) cancer cell lines[6]. This is largely driven by the lipophilic bromine atom facilitating intracellular accumulation, followed by direct enzyme inhibition (e.g., Topoisomerase I)[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. We explain not just what to do, but why the biochemical mechanics dictate these steps.

Protocol A: In Vitro Topoisomerase I DNA Relaxation Assay

Causality & Design: We utilize supercoiled plasmid DNA (pBR322) as the substrate because Topoisomerase I naturally relaxes supercoils. By introducing 5-bromo-8-methoxyquinoline derivatives, we can visually validate enzyme inhibition: active inhibitors prevent relaxation, causing the DNA to remain in its compact, supercoiled state. Because compact supercoiled DNA migrates faster through an agarose matrix than relaxed open-circular DNA, gel electrophoresis provides a direct, irrefutable visual readout of enzyme inhibition[4].

Workflow N1 1. DNA Substrate (Supercoiled pBR322) N2 2. Compound Incubation (5-Br-8-OMe-Quinoline) N1->N2 N3 3. Enzymatic Reaction (Topo I, 37°C) N2->N3 N4 4. Termination (SDS + Proteinase K) N3->N4 N5 5. Electrophoresis (1% Agarose) N4->N5

Caption: Step-by-step workflow for the Topoisomerase I DNA relaxation assay.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a reaction mixture containing 0.25 µg of supercoiled pBR322 DNA in Topo I cleavage buffer (10 mM Tris-HCl, pH 7.9, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol).

  • Inhibitor Incubation: Add the 5-bromo-8-methoxyquinoline derivative (dissolved in DMSO; ensure final DMSO concentration is <1% to prevent solvent-induced enzyme denaturation) at varying concentrations (e.g., 1–50 µg/mL).

  • Enzymatic Reaction: Introduce 1 Unit of recombinant human Topoisomerase I. Incubate the mixture at 37°C for exactly 30 minutes to allow for enzymatic DNA relaxation.

  • Reaction Termination: Halt the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (50 µg/mL). Incubate at 37°C for an additional 15 minutes to digest the enzyme and release it from the DNA.

  • Electrophoretic Resolution: Resolve the DNA topoisomers on a 1% agarose gel in 1X TAE buffer at 4 V/cm for 2 hours. Stain with ethidium bromide (0.5 µg/mL).

  • Quantification: Visualize under UV transillumination. Quantify the ratio of supercoiled (fast-migrating) to relaxed (slow-migrating) DNA using densitometry to calculate the IC₅₀.

Protocol B: Ellman’s Assay for Acetylcholinesterase (AChE) Inhibition

Causality & Design: To evaluate the neuroprotective potential of 8-methoxyquinolines, we employ Ellman's method. This assay is a self-validating continuous spectrophotometric system. AChE cleaves the synthetic substrate acetylthiocholine to produce thiocholine. Thiocholine immediately reacts with Ellman's reagent (DTNB) to yield 5-thio-2-nitrobenzoate, a yellow anion. The rate of color formation directly correlates with enzyme activity, allowing precise, real-time IC₅₀ determination[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB (0.01 M) and acetylthiocholine iodide (0.075 M) in the buffer.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of AChE solution (0.2 U/mL), and 20 µL of the 5-bromo-8-methoxyquinoline derivative (at varying concentrations). Incubate at 25°C for 15 minutes to establish binding equilibrium.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of acetylthiocholine iodide to initiate the reaction.

  • Kinetic Measurement: Immediately monitor the absorbance at 412 nm using a microplate reader. Record readings every 1 minute for 10 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve. Determine the percentage of inhibition relative to the vehicle control to extract the IC₅₀ value.

Conclusion

The transition from 8-hydroxyquinolines to 5-bromo-8-methoxyquinolines represents a masterclass in rational drug design. By utilizing bromination to enhance cellular penetrance and methoxy-substitution to silence indiscriminate metal chelation, researchers can effectively redirect the quinoline scaffold toward high-value targets like AChE and Topoisomerase I.

Sources

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